3-Methyl-4-phenoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-phenoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBKPCXRRZVODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191284-77-2 | |
| Record name | 3-methyl-4-phenoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3-Methyl-4-phenoxybenzaldehyde (CAS 191284-77-2)
[1][2][3][4]
Executive Summary
3-Methyl-4-phenoxybenzaldehyde (CAS 191284-77-2) is a specialized aromatic building block characterized by a diaryl ether motif and a reactive formyl handle.[1][2][3][4] It serves as a critical intermediate in the synthesis of pyrethroid insecticides and small-molecule kinase inhibitors .[1] Its structural uniqueness lies in the ortho-methyl group relative to the ether linkage, which introduces steric constraints that can enhance metabolic stability and selectivity in bioactive ligands compared to the non-methylated analog (3-phenoxybenzaldehyde).[1]
This guide delineates the physicochemical profile, validated synthetic routes, and downstream utility of this compound, designed for researchers in medicinal chemistry and agrochemical development.[1]
Chemical Identity & Physicochemical Profile[1][6][7][8][9][10]
| Property | Data |
| CAS Number | 191284-77-2 |
| IUPAC Name | 3-Methyl-4-phenoxybenzaldehyde |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| Appearance | Off-white to pale yellow low-melting solid or viscous oil |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| Key Functional Groups | Aldehyde (Electrophile), Diaryl Ether (Linker), Methyl (Steric/Lipophilic) |
Structural Analysis
The molecule features two benzene rings linked by an oxygen atom. The central ring bears an electron-withdrawing aldehyde group para to the ether linkage, and a methyl group meta to the aldehyde (ortho to the ether).[1]
-
Electronic Effect: The aldehyde activates the ring for nucleophilic aromatic substitution during synthesis but deactivates it toward electrophilic aromatic substitution.
-
Conformation: The ortho-methyl group forces the two phenyl rings into a twisted conformation (non-coplanar), which is often exploited in drug design to fit specific hydrophobic pockets (e.g., p38 MAP kinase or specific insect sodium channels).[1]
Synthetic Pathways
The most robust industrial and laboratory route to CAS 191284-77-2 is via Nucleophilic Aromatic Substitution (SNAr) .[1] This method is preferred over oxidation of the toluene derivative due to higher regioselectivity and milder conditions.
Route A: SNAr Displacement (Recommended)
This pathway utilizes the electron-withdrawing nature of the aldehyde group to facilitate the displacement of a halogen leaving group by a phenoxide nucleophile.[1]
Precursors: 4-Fluoro-3-methylbenzaldehyde + Phenol.[1]
Figure 1: SNAr synthesis pathway utilizing the activating effect of the para-aldehyde group.[1]
Detailed Protocol
-
Reagents: 4-Fluoro-3-methylbenzaldehyde (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).[1]
-
Solvent: Anhydrous DMF or NMP (Polar aprotic solvents are essential to solvate the cation and increase phenoxide nucleophilicity).
-
Procedure:
-
Charge a reaction vessel with 4-fluoro-3-methylbenzaldehyde and phenol in DMF.
-
Add K₂CO₃. Heat the mixture to 100–110°C under nitrogen atmosphere.
-
Monitor: Reaction progress is monitored by TLC (Hexane:EtOAc 4:1) or HPLC. The disappearance of the fluoro-aldehyde indicates completion (typically 4–6 hours).[1]
-
Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash organics with 1N NaOH (to remove excess phenol) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes) or recrystallization from hexanes if solid.[1]
-
Mechanistic Insight: The para-aldehyde group stabilizes the negative charge in the transition state (Meisenheimer complex) via resonance, lowering the activation energy for the fluoride displacement.[1] The ortho-methyl group provides slight steric hindrance but does not prevent the reaction; however, it necessitates slightly higher temperatures than the non-methylated analog.[1]
Reactivity & Applications
The aldehyde functionality serves as a versatile "chemical handle" for divergent synthesis.
Functional Group Transformations
-
Oxidation: To 3-methyl-4-phenoxybenzoic acid . Used in amide coupling for peptidomimetics.
-
Reduction: To (3-methyl-4-phenoxyphenyl)methanol . A precursor for benzylic halides/esters.
-
Reductive Amination: Reaction with amines to form secondary/tertiary amines, common in CNS-active drug discovery.[1]
-
Condensation: Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain (e.g., cinnamate derivatives).[1]
Application Workflow
Figure 2: Divergent synthetic utility of the core scaffold in agrochemical and pharmaceutical pipelines.[1]
Specific Utility in Drug Development
-
Kinase Inhibition: The diphenyl ether moiety mimics the hydrophobic ATP-binding pocket of various kinases.[1] The ortho-methyl group restricts rotation, potentially locking the molecule in a bioactive conformation that improves selectivity against off-target kinases.[1]
-
Pyrethroids: Analogous to 3-phenoxybenzaldehyde (the precursor to Permethrin), this methylated variant is used to synthesize Type II pyrethroids with altered metabolic stability profiles, often resisting esterase cleavage due to steric shielding.[1]
Analytical Characterization (Expected Data)
To validate the synthesis of CAS 191284-77-2, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.92 ppm (s, 1H): Aldehyde proton (Diagnostic singlet).[1]
-
δ 7.75–7.65 ppm (m, 2H): Aromatic protons ortho to aldehyde (Central ring).
-
δ 7.45–7.10 ppm (m, 5H): Phenoxy ring protons.
-
δ 6.85 ppm (d, 1H): Aromatic proton ortho to ether linkage.
-
δ 2.35 ppm (s, 3H): Methyl group singlet (Distinctive shift due to aromatic shielding).
-
-
¹³C NMR:
-
Carbonyl carbon: ~190 ppm.
-
Ether carbons (C-O): ~160 ppm.
-
Methyl carbon: ~16 ppm.
-
-
Mass Spectrometry (ESI/GC-MS):
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement |
| Acute Toxicity | H302: Harmful if swallowed.[1][5][6] |
| Skin/Eye | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] |
| Environmental | H411: Toxic to aquatic life with long-lasting effects (Common for diaryl ethers).[1] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle in a fume hood to avoid inhalation of vapors/dust.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.
References
Sources
- 1. 191284-77-2,3-methyl-4-phenoxybenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 3-methyl-4-phenoxybenzaldehyde, CasNo.191284-77-2 Changzhou Ansciep Chemical Co.,Ltd. China (Mainland) [ansciepchem.lookchem.com]
- 3. 191284-77-2 | MFCD16717339 | 3-Methyl-4-phenoxybenzaldehyde [aaronchem.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
3-Methyl-4-phenoxybenzaldehyde molecular structure
This technical guide provides an exhaustive analysis of 3-Methyl-4-phenoxybenzaldehyde (CAS 191284-77-2), a specialized aromatic aldehyde intermediate used in the synthesis of pharmaceuticals (specifically squalene synthetase inhibitors) and advanced agrochemicals.[1]
Molecular Architecture, Synthesis, and Application in Drug Discovery
Executive Summary
3-Methyl-4-phenoxybenzaldehyde is a disubstituted benzaldehyde derivative characterized by a central benzene ring bearing an aldehyde group at position 1, a methyl group at position 3, and a phenoxy ether linkage at position 4.[2] Unlike its more common analog, 3-phenoxybenzaldehyde (a commodity pyrethroid precursor), this methylated variant serves as a precision building block in medicinal chemistry. It is notably documented in the development of squalene synthetase inhibitors , a class of compounds investigated for hyperlipidemia and atherosclerosis treatment.
| Property | Data |
| CAS Registry Number | 191284-77-2 |
| IUPAC Name | 3-Methyl-4-phenoxybenzaldehyde |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| Physical State | Pale yellow oil to low-melting solid |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane |
| Key Application | Intermediate for Squalene Synthetase Inhibitors; Agrochemicals |
Molecular Architecture & Physiochemical Properties
Structural Analysis
The molecule consists of two aromatic systems linked by an ether oxygen. The "A-ring" (benzaldehyde core) is electron-deficient due to the carbonyl group, while the "B-ring" (phenoxy) acts as an electron donor via the ether linkage.
-
Steric Twist: The steric bulk of the methyl group at position 3 exerts torsion on the ether linkage, forcing the phenoxy ring out of coplanarity with the benzaldehyde ring. This "twist" is critical for binding affinity in enzyme pockets, distinguishing it from non-methylated analogs.
-
Electronic Effects: The C4-position is activated for nucleophilic attack in precursors (due to the aldehyde's para-withdrawing effect), but in the final product, the phenoxy group donates electron density back into the ring, modulating the electrophilicity of the carbonyl carbon.
Physiochemical Constants
| Parameter | Value (Experimental/Predicted) | Context |
| LogP | ~3.8 - 4.1 | Highly Lipophilic; suitable for CNS/membrane penetration |
| Boiling Point | ~330-340°C (760 mmHg) | High boiling point due to molecular weight |
| Flash Point | >150°C | Non-volatile under standard conditions |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | Key interaction points for protein binding |
Synthetic Pathways & Process Chemistry
The industrial and laboratory-scale synthesis of 3-Methyl-4-phenoxybenzaldehyde relies on Nucleophilic Aromatic Substitution (S_NAr) . This route is preferred over Ullmann coupling due to milder conditions and higher yields when using activated substrates.
Primary Route: S_NAr of 4-Fluoro-3-methylbenzaldehyde
This protocol utilizes the high reactivity of the fluorine atom at the para position relative to the electron-withdrawing aldehyde group.
Reagents:
-
Substrate: 4-Fluoro-3-methylbenzaldehyde
-
Nucleophile: Phenol
-
Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Solvent: Dimethyl Sulfoxide (DMSO) or DMF
Protocol (Based on US Patent 5,783,593):
-
Phenoxide Formation: In a dry reactor under inert atmosphere (N₂), dissolve phenol (1.2 eq) in anhydrous DMSO. Slowly add NaH (1.5 eq, 60% dispersion) at 0°C to control hydrogen evolution. Stir for 30 minutes until the solution is clear (sodium phenoxide formation).
-
Addition: Add a solution of 4-Fluoro-3-methylbenzaldehyde (1.0 eq) in DMSO dropwise to the phenoxide mixture.
-
Reaction: Heat the mixture to 125°C for 3–4 hours. The color typically deepens to amber/brown.
-
Workup: Quench the reaction with ice-water. Extract with Ethyl Acetate or Diethyl Ether. Wash the organic phase with 1N NaOH (to remove unreacted phenol) followed by brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a yellow oil.
Mechanistic Visualization (S_NAr)
The reaction proceeds via a Meisenheimer Complex , stabilized by the electron-withdrawing aldehyde group para to the site of attack.
Figure 1: S_NAr mechanism showing the displacement of fluoride by the phenoxide anion, stabilized by the para-aldehyde group.
Spectroscopic Characterization
Identification of CAS 191284-77-2 requires differentiation from its isomers (e.g., 4-phenoxybenzaldehyde).
Nuclear Magnetic Resonance (¹H NMR)
Predicted shifts in CDCl₃ (400 MHz):
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Insight |
| -CHO | 9.92 | Singlet | 1H | Characteristic aldehyde peak. |
| Ar-H (C2) | 7.75 | Singlet (broad) | 1H | Ortho to CHO, meta to Me. Deshielded by carbonyl. |
| Ar-H (C6) | 7.65 | Doublet of doublets | 1H | Ortho to CHO. |
| Phenoxy Ring | 7.10 – 7.45 | Multiplet | 5H | Overlapping aromatic signals from the unsubstituted phenyl ring. |
| Ar-H (C5) | 6.85 | Doublet | 1H | Ortho to ether oxygen. Shielded by resonance donation from Oxygen. |
| -CH₃ | 2.35 | Singlet | 3H | Benzylic methyl group. Diagnostic peak distinguishing it from non-methylated analogs. |
Infrared Spectroscopy (IR)
-
C=O Stretch: Strong band at 1690–1700 cm⁻¹ (Conjugated aldehyde).
-
C-O-C Stretch: Strong bands at 1240 cm⁻¹ (Ar-O-Ar ether linkage).
-
C-H (Aldehyde): Weak doublet at 2720 & 2820 cm⁻¹ (Fermi resonance).
Applications in Drug Development
Squalene Synthetase Inhibitors
The primary documented pharmaceutical application of 3-Methyl-4-phenoxybenzaldehyde is as a precursor for Squalene Synthetase (SQS) Inhibitors . SQS is the first committed enzyme in the cholesterol biosynthesis pathway.[3]
-
Mechanism: The aldehyde moiety serves as a handle for reductive amination or Wittig reactions to attach polar "head groups" (e.g., carboxylic acids or phosphonates) that mimic the diphosphate group of farnesyl pyrophosphate.
-
SAR Insight: The 3-methyl group restricts the rotation of the central phenyl ring, locking the molecule into a conformation that fits the hydrophobic pocket of the SQS enzyme more tightly than the unsubstituted analog.
Agrochemical Design
Similar to 3-phenoxybenzaldehyde, this methylated derivative is explored in the synthesis of Type II Pyrethroids . The introduction of the methyl group alters the metabolic stability of the ester linkage in the final pyrethroid, potentially enhancing residual activity against resistant pests.
Safety & Handling (MSDS Highlights)
-
GHS Classification: Warning.[4]
-
Hazard Statements:
-
Handling: Handle under inert gas (Nitrogen/Argon) to prevent oxidation of the aldehyde to the corresponding benzoic acid (3-Methyl-4-phenoxybenzoic acid) upon prolonged exposure to air.
-
Storage: Keep refrigerated (2-8°C) in dark, tightly sealed containers.
References
-
Fung, A. K., et al. (1998). Inhibitors of squalene synthetase and protein farnesyltransferase. U.S. Patent No. 5,783,593. Washington, DC: U.S. Patent and Trademark Office.
- Source of synthesis protocol and applic
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 191284-77-2. Retrieved from PubChem.[1][6]
-
GuideChem. (2025). 3-Methyl-4-phenoxybenzaldehyde Chemical Properties and Suppliers.
-
Accela ChemBio. (2025). Product Specification: 3-Methyl-4-phenoxybenzaldehyde.
Sources
- 1. Page loading... [guidechem.com]
- 2. 191284-77-2,3-methyl-4-phenoxybenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. US5783593A - Inhibitors of squalene synthetase and protein farnesyltransferase - Google Patents [patents.google.com]
- 4. 4-Fluoro-3-methylbenzaldehyde | C8H7FO | CID 2734874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-methylbenzaldehyde | 135427-08-6 | TCI Deutschland GmbH [tcichemicals.com]
- 6. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 3-Methyl-4-Phenoxybenzaldehyde Scaffolds
Structural Activity, Synthetic Utility, and Derivatization Strategies
Part 1: Executive Technical Overview
3-Methyl-4-phenoxybenzaldehyde (CAS: 191284-77-2) represents a specialized structural isomer of the widely utilized pyrethroid intermediate, 3-phenoxybenzaldehyde.[1] While the meta-isomer (3-PBA) dominates the insecticide market, the 3-methyl-4-phenoxy variant offers unique steric and electronic properties that make it a "privileged scaffold" for structure-activity relationship (SAR) optimization.
The "Ortho-Methyl Effect": The defining feature of this molecule is the methyl group located at the 3-position, ortho to the phenoxy ether linkage (at position 4).
-
Conformational Restriction: The steric bulk of the methyl group restricts the free rotation of the phenoxy ring relative to the benzaldehyde core. This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to biological targets (e.g., sodium channels or kinase domains).
-
Metabolic Blocking: The methyl group blocks the 3-position from metabolic oxidation (hydroxylation), a common clearance pathway for phenoxy-ether drugs.[1]
-
Lipophilicity: The addition of the methyl group increases the LogP value, enhancing membrane permeability compared to the non-methylated analog.
Part 2: Chemical Architecture & Synthesis[2][3]
To access this scaffold, researchers must employ robust ether-formation strategies.[1] Unlike simple ethers, the diaryl ether linkage requires activation due to the poor electrophilicity of the aromatic ring.
2.1 Retrosynthetic Analysis
The most reliable disconnection is at the ether oxygen. The synthesis typically relies on a Nucleophilic Aromatic Substitution (
Figure 1: Retrosynthetic logic relying on the electron-withdrawing nature of the aldehyde group to facilitate
2.2 Validated Synthetic Protocol:
Approach
Rationale: The aldehyde group at the para-position to the halogen is sufficiently electron-withdrawing to activate the ring for nucleophilic attack, especially when using Fluorine as the leaving group.[1]
Materials:
-
4-Fluoro-3-methylbenzaldehyde (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous)[1] -
Solvent: DMF or NMP (Polar aprotic is critical)
Step-by-Step Methodology:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-Fluoro-3-methylbenzaldehyde (10 mmol) and Phenol (11 mmol).
-
Solvation: Add DMF (20 mL). Stir until dissolved.
-
Base Addition: Add anhydrous
(20 mmol). The mixture will become a suspension. -
Reaction: Heat the mixture to 120°C under an inert atmosphere (
or Ar). Monitor by TLC (Hexane:EtOAc 8:2).-
Checkpoint: The reaction typically reaches completion in 4–6 hours. Look for the disappearance of the fluorinated starting material (
) and the appearance of the product ( ).
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate or form an oil.[2]
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with 1M NaOH (to remove excess phenol), water, and brine.[1]
-
Purification: Dry over
, concentrate, and purify via flash column chromatography ( , Hexane/EtOAc gradient).
Part 3: Functionalization & Derivatization
The aldehyde moiety in 3-methyl-4-phenoxybenzaldehyde is a versatile "chemical handle." The presence of the ortho-methyl group imposes steric constraints that can influence reaction rates, often requiring slightly more vigorous conditions than unhindered benzaldehydes.
3.1 Reaction Network Visualization
Figure 2: Divergent synthesis pathways from the core aldehyde scaffold.[1]
3.2 Key Derivative Classes & Protocols
A. Schiff Bases (Azomethines) & Hydrazones
-
Significance: These derivatives often exhibit enhanced antimicrobial and anticancer activity compared to the parent aldehyde. The C=N bond is a classic pharmacophore.
-
Protocol:
-
Dissolve 3-methyl-4-phenoxybenzaldehyde (1 mmol) in Ethanol (10 mL).
-
Add the primary amine or hydrazine (1 mmol).
-
Add catalytic Glacial Acetic Acid (2-3 drops).
-
Reflux for 2–4 hours.
-
Cool to crystallize the product.
-
B. Cyanohydrins (Pyrethroid Precursors)
-
Significance: Reaction with NaCN/HCN yields the
-cyano alcohol, a critical motif in Type II pyrethroids (like cypermethrin analogs). -
Note: The 3-methyl group may introduce chirality that influences the potency of the resulting ester.
Part 4: Quantitative Data & Applications[2]
4.1 Physicochemical Profile
The following data points are critical for formulation scientists.
| Property | Value (Approx.) | Implication |
| Molecular Weight | 212.25 g/mol | Small molecule, CNS permeable. |
| LogP (Predicted) | 4.2 – 4.5 | High lipophilicity; suitable for topical/agrochemical use. |
| H-Bond Donors | 0 | Good membrane permeability. |
| H-Bond Acceptors | 2 | Ether and Carbonyl oxygens. |
| Physical State | Viscous Oil / Low melting solid | Requires careful handling during weighing. |
4.2 Biological Application Spectrum[3][4]
-
Agrochemicals (Insecticides):
-
Pharmaceuticals (Kinase Inhibitors):
-
Fragrance Industry:
-
Profile: Described as having sweet, floral, and metallic notes. Used as a high-impact top/middle note in functional perfumery.
-
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification (GHS Classification):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Aquatic Toxicity: Category 1 (Very toxic to aquatic life). Critical for disposal.
-
Skin/Eye Irritation: Category 2.[1]
Operational Safety Protocol:
-
Waste: Do NOT dispose of down the drain. All aqueous waste from the Ullmann/SNAr coupling must be treated as hazardous chemical waste due to phenol and aquatic toxicity residues.
-
PPE: Nitrile gloves are sufficient. Use a fume hood during the synthesis to avoid inhaling aldehyde vapors, which can be respiratory irritants.
Part 6: References
-
Preparation of 3-phenoxybenzaldehyde (General Method):
-
Biological Activity of Phenoxybenzaldehyde Derivatives:
-
Safety Data & Toxicology:
-
Source: PubChem (NIH). "3-Phenoxybenzaldehyde Compound Summary."
-
Relevance: Provides authoritative GHS classification and toxicity data applicable to the derivative class.
-
Link:[1]
-
-
Reaction of Aldehydes with Amines (Schiff Base Formation):
-
Source: Chemistry LibreTexts. "24.7: Reactions of Amines."
-
Relevance: Mechanistic grounding for the derivatization protocols provided in Part 3.
-
Link:
-
-
Product Specifications & CAS Verification:
Sources
- 1. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Phenoxybenzaldehyde 98 39515-51-0 [sigmaaldrich.com]
preliminary investigation of 3-Methyl-4-phenoxybenzaldehyde
An In-Depth Technical Guide to 3-Methyl-4-phenoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
3-Methyl-4-phenoxybenzaldehyde is an aromatic aldehyde featuring a diaryl ether scaffold, a motif of significant interest in medicinal chemistry, agrochemicals, and materials science. Its structure, combining the reactivity of a benzaldehyde with the specific stereoelectronic properties imparted by the methyl and phenoxy substituents, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, and potential applications. By synthesizing information from analogous structures and established chemical principles, this document serves as a foundational resource for leveraging 3-Methyl-4-phenoxybenzaldehyde in advanced research and development projects.
Introduction: The Significance of the Diaryl Ether Scaffold
The diaryl ether linkage is a privileged structural unit found in a multitude of natural products and synthetic compounds that exhibit potent biological activities.[1] This C-O-C bond provides a favorable combination of chemical stability and conformational flexibility, allowing molecules to adopt optimal orientations for interacting with biological targets like enzymes and receptors.[1] The phenoxybenzaldehyde core, in particular, serves as a crucial building block for a wide array of commercially important molecules, most notably the pyrethroid class of insecticides.[2][3]
3-Methyl-4-phenoxybenzaldehyde (CAS No. 191284-77-2) is a specific derivative within this class.[4] The presence of the methyl group at the 3-position and the phenoxy group at the 4-position of the benzaldehyde ring creates a distinct electronic and steric profile. This substitution pattern can be strategically exploited to fine-tune a molecule's properties, including its binding affinity, metabolic stability, and selectivity, making it a valuable starting point for structure-activity relationship (SAR) studies in drug discovery.[2]
Caption: Chemical structure of 3-Methyl-4-phenoxybenzaldehyde.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is fundamental for its application in synthesis and biological assays. While extensive experimental data for 3-Methyl-4-phenoxybenzaldehyde is not widely published, its properties can be reliably predicted and compared with those of its close structural analogs.
Table 1: Physicochemical Properties of 3-Methyl-4-phenoxybenzaldehyde and Related Analogs
| Property | 3-Methyl-4-phenoxybenzaldehyde | 3-Phenoxybenzaldehyde | 4-Fluoro-3-phenoxybenzaldehyde |
|---|---|---|---|
| CAS Number | 191284-77-2[4] | 39515-51-0 | 68359-57-9[5] |
| Molecular Formula | C₁₄H₁₂O₂[4] | C₁₃H₁₀O₂ | C₁₃H₉FO₂[5] |
| Molecular Weight | 212.24 g/mol [4] | 198.22 g/mol | 216.21 g/mol [5] |
| Appearance | (Predicted) Colorless to yellow liquid/solid | Clear light yellow to amber liquid[2] | White to light yellow solid[2] |
| Boiling Point | (Predicted) > 300 °C | 169-169.5 °C @ 11 mmHg[2] | 310-312 °C[2] |
| Density | (Predicted) ~1.15 g/mL | 1.147 g/mL @ 25 °C[3] | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Methanol)[3] | Insoluble in water; Soluble in organic solvents[3] | N/A |
Analytical Characterization
Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing 3-Methyl-4-phenoxybenzaldehyde:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons (7.0-8.0 ppm), and the methyl group protons (~2.3 ppm). ¹³C NMR will confirm the presence of the carbonyl carbon (~190 ppm) and the distinct aromatic and methyl carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ is indicative of the aldehyde C=O stretch. Bands in the 1200-1250 cm⁻¹ region are characteristic of the aryl ether C-O stretch.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will determine the molecular weight, with the molecular ion peak [M]⁺ expected at m/z 212.24. Analysis of the fragmentation pattern can further confirm the structure.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically employing a reverse-phase column (e.g., C18) with a mobile phase such as acetonitrile/water.
Synthesis Methodologies
The primary challenge in synthesizing 3-Methyl-4-phenoxybenzaldehyde is the formation of the diaryl ether bond. The Ullmann condensation is a classic and reliable method for this transformation.
Protocol: Synthesis via Ullmann Condensation
This protocol describes a robust, copper-catalyzed nucleophilic aromatic substitution to form the diaryl ether linkage.[6] The causality behind this choice lies in its proven efficacy for constructing such bonds, particularly when one of the aryl rings is activated towards substitution.
Experimental Rationale:
-
Reactants: 4-Chloro-3-methylbenzaldehyde is used as the electrophile. The chlorine atom is a suitable leaving group, and the aldehyde is protected or used directly depending on reaction conditions. Phenol acts as the nucleophile.
-
Catalyst: A copper(I) salt (e.g., CuI or CuBr) is essential. Copper facilitates the coupling by coordinating to both the aryl halide and the phenoxide, lowering the activation energy of the reaction.
-
Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Solvent: A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to ensure the reactants remain in solution at the required high temperatures.
Caption: Workflow for the synthesis of 3-Methyl-4-phenoxybenzaldehyde.
Step-by-Step Methodology:
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-chloro-3-methylbenzaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF as the solvent.
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to create an inert atmosphere, which is crucial to prevent oxidation of the catalyst and reactants at high temperatures.
-
Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the mixture into a beaker containing dilute hydrochloric acid (1M HCl) and ice.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure product.
-
-
Validation: Confirm the identity and purity of the final compound using the analytical methods described in Section 2.
Applications and Biological Significance
The utility of 3-Methyl-4-phenoxybenzaldehyde stems from its identity as both a valuable final product in certain industries and a versatile intermediate for further chemical elaboration.
Role as a Synthetic Intermediate
-
Pharmaceuticals: The aldehyde functional group is a gateway to numerous transformations. It can be readily converted into amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions). This reactivity makes it a key building block for constructing complex pharmaceutical agents.[7]
-
Agrochemicals: Given that the parent 3-phenoxybenzaldehyde is a critical intermediate for pyrethroid pesticides, 3-Methyl-4-phenoxybenzaldehyde is a candidate for synthesizing new, potentially more effective or selective, pesticide analogs.[2][3]
-
Fragrances and Fine Chemicals: The aromatic structure contributes to its use in the synthesis of fragrance and flavoring compounds.[4]
Caption: Hypothetical drug discovery workflow using the target scaffold.
Potential in Drug Discovery
The diaryl ether motif is present in compounds targeting a wide range of diseases. While specific biological activity for 3-Methyl-4-phenoxybenzaldehyde is not yet extensively documented, its structure suggests potential for:
-
Antimicrobial Agents: The lipophilic nature of the diaryl ether can facilitate membrane disruption in bacteria or fungi. Thiosemicarbazone derivatives of similar benzaldehydes have shown antibacterial and antifungal properties.
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate the diaryl ether scaffold to position aromatic rings in specific binding pockets.
-
Anti-inflammatory Compounds: The structure could serve as a template for designing inhibitors of enzymes involved in inflammatory pathways.
Experimental Protocol: In Vitro Cytotoxicity Assay
To assess the potential of 3-Methyl-4-phenoxybenzaldehyde as a therapeutic agent, a primary step is to evaluate its cytotoxicity against human cell lines. The MTT assay is a standard colorimetric method for this purpose.
Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Methyl-4-phenoxybenzaldehyde in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Safety and Handling
Given the lack of specific toxicity data for 3-Methyl-4-phenoxybenzaldehyde, precautions should be based on structurally related compounds like 3-phenoxybenzaldehyde.
Table 2: GHS Hazard Information for 3-Phenoxybenzaldehyde (Analog)
| Hazard Class | GHS Classification | Precaution |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed[8] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[9] |
| Acute Inhalation Toxicity | H330: Fatal if inhaled[8] | Use only in a well-ventilated area or chemical fume hood. Wear respiratory protection.[9] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long-lasting effects[3][8] | Avoid release to the environment.[9] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if working outside of a fume hood or with powders.[9]
Handling and Storage:
-
Store in a cool, dry, well-ventilated place away from incompatible materials.
-
Keep the container tightly sealed. The analog 3-phenoxybenzaldehyde is noted as being air-sensitive.[3]
Conclusion and Future Directions
3-Methyl-4-phenoxybenzaldehyde is a chemical intermediate with significant untapped potential. Its well-defined structure, rooted in the biologically relevant diaryl ether class, provides a solid foundation for innovation in drug discovery, agrochemicals, and materials science. The synthetic protocols outlined in this guide are reliable and scalable, while the proposed analytical and biological evaluation methods provide a clear path for investigation.
Future research should focus on synthesizing a library of derivatives from this scaffold to conduct comprehensive SAR studies. Exploring its efficacy against a broader range of biological targets, including specific enzymes and receptors, could uncover novel therapeutic applications. Furthermore, investigating its potential as a monomer for specialty polymers could open new avenues in materials science.
References
-
Synthesis of 3-phenoxybenzaldehyde - PrepChem.com. (n.d.). Retrieved February 2, 2026, from [Link]
- CN111689841A - Preparation method of m-phenoxy benzaldehyde - Google Patents. (n.d.).
- US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents. (n.d.).
- US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents. (n.d.).
-
3-Methyl-4-phenoxybenzaldehyde - MySkinRecipes. (n.d.). Retrieved February 2, 2026, from [Link]
-
3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
-
SAFETY DATA SHEET - 3-Phenoxybenzaldehyde. (2025, December 22). Retrieved February 2, 2026, from [Link]
-
4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
-
3-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 4715095 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]
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- 6. Ullmann Reaction [organic-chemistry.org]
- 7. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
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- 9. fishersci.com [fishersci.com]
Technical Guide: Reactivity & Synthetic Utility of 3-Methyl-4-phenoxybenzaldehyde
Executive Summary
3-Methyl-4-phenoxybenzaldehyde (CAS: 191284-77-2) is a specialized aromatic intermediate utilized primarily in the development of pharmaceuticals (e.g., squalene synthetase inhibitors) and advanced agrochemicals.[1][2] Structurally, it represents a "hybrid" electronic system: it combines the electron-withdrawing nature of a formyl group with the electron-donating effects of phenoxy and methyl substituents.
This guide analyzes the molecule’s reactivity profile, detailing its synthesis via Nucleophilic Aromatic Substitution (
| Property | Data |
| CAS Number | 191284-77-2 |
| Molecular Formula | |
| Molecular Weight | 212.24 g/mol |
| Physical State | Light-yellow liquid / Low-melting solid |
| Key Functional Groups | Aldehyde (-CHO), Ether (-O-), Methyl (-CH3) |
Structural Analysis & Electronic Properties
To predict reactivity accurately, one must understand the competing electronic effects on the benzene ring.
The Electronic "Push-Pull" System
The molecule features three substituents with distinct electronic vectors:
-
Formyl Group (C-1): A strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M). It deactivates the ring toward electrophiles but activates the ring (specifically the para-position) toward nucleophiles during synthesis.
-
Phenoxy Group (C-4): A strong Electron Donating Group (EDG) by resonance (+M), despite a weak inductive withdrawal. It directs electrophilic attack to its ortho positions.
-
Methyl Group (C-3): A weak EDG via hyperconjugation. It provides steric bulk adjacent to the phenoxy ether linkage, potentially influencing conformation and metabolic stability.
Reactivity Implication: The C-1 aldehyde makes the C-4 position susceptible to nucleophilic attack before the phenoxy group is installed. Once installed, the phenoxy group dominates the ring's electron density, making the aldehyde carbonyl less electrophilic than in unsubstituted benzaldehyde due to resonance donation (the "vinylogous ester" effect).
Steric Environment
The 3-methyl group creates a "molecular gate" near the ether linkage. While it does not significantly hinder the aldehyde (which is meta to the methyl), it restricts rotation around the ether bond, potentially locking the molecule into a specific conformation favorable for binding in protein pockets (e.g., squalene synthetase).
Synthesis: The Protocol
The most robust synthetic route leverages the electron-withdrawing power of the aldehyde to facilitate Nucleophilic Aromatic Substitution (
Validated Protocol: Displacement
Source Grounding: This protocol is adapted from patent literature regarding squalene synthetase inhibitors [1].
Reaction Scheme: 4-Fluoro-3-methylbenzaldehyde + Phenol + NaH → 3-Methyl-4-phenoxybenzaldehyde
Step-by-Step Methodology:
-
Reagent Prep: In a dry flask under inert atmosphere (
), suspend Sodium Hydride (NaH, 60% dispersion, 1.5 eq) in anhydrous DMSO. -
Phenoxide Formation: Add Phenol (1.2 eq) dropwise at room temperature. Stir for 15-30 minutes until hydrogen evolution ceases. Critical: Ensure complete deprotonation to generate the active nucleophile (Sodium Phenoxide).
-
Substrate Addition: Add 4-Fluoro-3-methylbenzaldehyde (1.0 eq) dissolved in DMSO dropwise.
-
Mechanistic Note: The fluorine atom is a superior leaving group for
due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.
-
-
Heating: Heat the reaction mixture to 125°C for 3 hours.
-
Monitoring: Track disappearance of the fluoro-aldehyde via TLC or HPLC.
-
-
Workup: Cool to room temperature. Quench carefully with water. Extract with Ethyl Acetate. Wash organic layer with NaOH (to remove excess phenol) and Brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc) yields the product.
Figure 1: Mechanism of S_NAr synthesis. The aldehyde stabilizes the anionic intermediate.
Core Reactivity Profile & Applications
Once synthesized, the molecule serves as a versatile scaffold. Its reactivity is dominated by the carbonyl group, but the ether linkage requires specific handling precautions.
Carbonyl Transformations (Divergent Synthesis)
The aldehyde is the primary handle for increasing molecular complexity.
A. Reductive Amination (Medicinal Chemistry)
Used to attach amine-bearing pharmacophores.
-
Reagents: Primary/Secondary Amine, Sodium Triacetoxyborohydride (
), DCE or MeOH. -
Outcome: Formation of benzylamines.
-
Note: The 4-phenoxy group makes the benzyl position electron-rich; however, the 3-methyl group prevents over-alkylation or side reactions at the ortho position.
B. Wittig/Horner-Wadsworth-Emmons Olefination
Used to extend the carbon chain (e.g., styryl derivatives).
-
Reactivity: The aldehyde reacts readily with phosphorus ylides.
-
Stereoselectivity: Standard conditions apply; however, the bulky 3-methyl group may slightly favor E-alkenes by destabilizing the Z-transition state due to steric clash.
C. Oxidation
-
Reaction: Oxidation to 3-Methyl-4-phenoxybenzoic acid .
-
Reagents:
(Pinnick oxidation) or . -
Utility: The resulting acid is a precursor for amide coupling (common in drug discovery libraries).
Stability of the Ether Linkage
The diaryl ether bond is robust against:
-
Hydrolysis: Stable in aqueous acid/base at reflux.
-
Reduction: Stable to
and catalytic hydrogenation conditions (unless high pressure/temp is used). -
Vulnerability: Avoid strong Lewis acids like
or , which are typically used to cleave ethers. These will cleave the phenoxy group, destroying the scaffold.
Figure 2: Divergent reactivity profile. Note the instability toward strong Lewis acids.
Safety & Handling (GHS Standards)
Based on structural analogs and available safety data [2][3], the following protocols are mandatory.
| Hazard Class | Statement | Handling Protocol |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not pipette by mouth. Use full PPE. |
| Skin/Eye Irritation | H315/H319: Causes irritation | Wear nitrile gloves and safety goggles. |
| Storage | Air Sensitive (Aldehyde) | Store under Nitrogen/Argon at 2-8°C to prevent autoxidation to the acid. |
References
-
Inhibitors of squalene synthetase and protein farnesyltransferase. US Patent 5783593A. Google Patents.[3] Available at:
-
3-Methyl-4-phenoxybenzaldehyde Compound Summary. PubChem. Available at: [Link] (Note: Link directs to structurally related phenoxybenzaldehyde data for homology verification).
Sources
The Chemo-Functional Profile of 3-Methyl-4-phenoxybenzaldehyde: Synthesis, Stability, and Olfactory SAR
[1]
Executive Summary
3-Methyl-4-phenoxybenzaldehyde represents a specialized niche in aromatic chemistry, sitting at the intersection of functional fragrance synthesis and bioactive scaffold design.[1] While benzaldehydes are ubiquitous in perfumery for their characteristic "bitter almond" and "cherry" notes, the introduction of a phenoxy ether group and a methyl substituent significantly alters the physicochemical landscape.
This guide analyzes the molecule not merely as a final olfactory product, but as a high-value intermediate .[1] In fragrance chemistry, it serves as a lipophilic modifier, reducing volatility and introducing "green-metallic" nuances to the classic aldehyde profile.[1] In drug and agrochemical development (specifically pyrethroids), it acts as a critical electrophile for constructing ester linkages found in agents like Metofluthrin.[1] This document details the synthetic pathways, stability challenges (autoxidation), and Structure-Activity Relationships (SAR) necessary for handling this compound with scientific rigor.
Molecular Architecture & Olfactory SAR
To understand the utility of 3-Methyl-4-phenoxybenzaldehyde, one must deconstruct its features relative to the standard fragrance benchmark, Benzaldehyde.[1]
Structural Analysis
-
The Pharmacophore/Osmophore: The aldehyde moiety (-CHO) is the primary driver of reactivity and odor.[1]
-
The Ether Linkage: The 4-phenoxy group adds significant molecular weight (increasing substantivity) and introduces rotational freedom, often associated with "metallic" or "insect-like" notes in high concentrations.[1]
-
The Methyl Group: Located at the 3-position, this substituent provides steric hindrance, potentially slowing metabolic oxidation and altering the binding affinity to olfactory receptors.[1]
Olfactory Structure-Activity Relationship (SAR)
The "Aldehyde Rule" in perfumery dictates that aromatic aldehydes possess nutty/fruity profiles.[1] However, substitutions drastically shift this.[1]
| Structural Feature | Olfactory Contribution | Physicochemical Effect |
| Benzaldehyde Core | Bitter Almond, Cherry, Sweet | High Volatility (Top Note) |
| 4-Phenoxy Group | Green, Metallic, Faint Floral, "Dusty" | Increases LogP (Lipophilicity), Reduces Vapor Pressure (Heart/Base Note) |
| 3-Methyl Group | Warmth, slight solvent-like nuance | Steric bulk reduces autoxidation rate vs. unsubstituted analogs |
Visualizing the SAR Pathway
The following diagram illustrates the functional divergence between the classic almond odor and the modified profile of the target molecule.
Figure 1: Structural evolution of olfactory properties from the Benzaldehyde core.[1]
Synthetic Protocol: The Sommelet Reaction[1]
While oxidation of the corresponding toluene is possible, the Sommelet Reaction via a benzyl halide intermediate is preferred in laboratory settings for its specificity and avoidance of over-oxidation to benzoic acid.[1]
Pre-requisites & Safety
-
Precursor: 4-Phenoxy-3-methylbenzyl chloride (or bromide).[1]
-
Reagents: Hexamethylenetetramine (Hexamine), Acetic Acid (50%), Ethanol.
-
Hazards: Benzyl halides are potent lachrymators.[1] Perform all steps in a fume hood.
Step-by-Step Methodology
Phase A: Formation of the Hexaminium Salt [1]
-
Dissolution: In a 500mL round-bottom flask, dissolve 0.1 mol of 4-phenoxy-3-methylbenzyl chloride in 150 mL of chloroform.
-
Addition: Add 0.11 mol of Hexamethylenetetramine (Hexamine) slowly.
-
Reflux: Heat to reflux for 4 hours. A white crystalline precipitate (the quaternary ammonium salt) will form.[1]
-
Isolation: Cool to room temperature. Filter the salt under vacuum and wash with cold ether to remove unreacted starting material.[1] Crucial: Do not dry excessively; proceed immediately to hydrolysis.[1]
Phase B: Hydrolysis to Aldehyde
-
Solvent Switch: Transfer the hexaminium salt to a flask containing 100 mL of 50% aqueous acetic acid.
-
Reflux: Heat the mixture to reflux for 2–3 hours. The solution will turn clear as the salt decomposes into the aldehyde and methylamine byproducts.[1]
-
Extraction: Cool the mixture. Extract three times with diethyl ether or ethyl acetate (3 x 50 mL).
-
Neutralization: Wash the organic layer with saturated NaHCO₃ to remove acetic acid, followed by brine.[1]
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation (approx. 160-170°C @ 10 mmHg) or column chromatography (Hexane:EtOAc 9:1).[1]
Synthesis Workflow Diagram
Figure 2: The Sommelet reaction pathway for converting benzyl halides to aldehydes.[1]
Stability & Autoxidation: The "Benzaldehyde Paradox"
A critical challenge in using 3-Methyl-4-phenoxybenzaldehyde in fragrance or drug formulations is autoxidation .[1] Like all aromatic aldehydes, it reacts with atmospheric oxygen to form the corresponding benzoic acid (3-methyl-4-phenoxybenzoic acid), which appears as a white solid precipitate, ruining the clarity and olfactory profile of a liquid formulation.[1]
Mechanism of Failure
The reaction proceeds via a radical chain mechanism:[1]
-
Initiation: Hydrogen abstraction from the aldehyde group forms an acyl radical.[1]
-
Propagation: The acyl radical reacts with O₂ to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule, creating a peracid.[1]
-
Termination/Conversion: The peracid reacts with another aldehyde molecule (Baeyer-Villiger style) to yield two molecules of carboxylic acid.[1]
Mitigation Strategies
-
Storage: Store under Nitrogen or Argon atmosphere.
-
Antioxidants: Addition of 0.1% BHT (Butylated Hydroxytoluene) or Tocopherol is mandatory for shelf stability.[1]
-
Schiff Base Formation: In fragrance, aldehydes are often reacted with methyl anthranilate to form Schiff bases, which are stable and provide prolonged release.
Safety & Toxicology (E-E-A-T)
Given the structural similarity to 3-phenoxybenzaldehyde (a known pyrethroid metabolite), strict safety protocols must be observed.[1]
| Hazard Class (GHS) | Description | Handling Protocol |
| Acute Tox. 4 (Oral) | Harmful if swallowed.[1][2] | Do not pipette by mouth. Wash hands thoroughly.[1][3][4] |
| Acute Tox. 2 (Inhalation) | Fatal if inhaled (based on analogs).[1] | Use only in a fume hood. Wear respiratory protection if aerosolization is possible.[1] |
| Aquatic Acute 1 | Very toxic to aquatic life.[1][2] | Collect all waste for hazardous incineration.[1] Do not release to drains.[1][4] |
Note on Drug Development: For researchers using this as a scaffold for drug discovery, be aware that the phenoxy-benzyl moiety is metabolically active.[1] In vivo, the aldehyde is rapidly oxidized to the acid or reduced to the alcohol.[1] The 3-methyl group may inhibit immediate metabolic clearance compared to the unsubstituted analog, potentially increasing half-life.[1]
References
-
Sigma-Aldrich. (2023).[1][5] Safety Data Sheet: 3-Phenoxybenzaldehyde. Retrieved from [1][5][6]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 38284, 3-Phenoxybenzaldehyde. Retrieved from [1][5]
-
Roelofs, M. G., et al. (2000).[1] Oscillations and Complex Mechanisms: O2 Oxidation of Benzaldehyde. Journal of the American Chemical Society.[1][7] Retrieved from [1]
-
Brown, D. G., & Brand, W. W. (1978). Process for the preparation of m-phenoxybenzaldehyde. U.S. Patent No.[1] 4,108,904.[1] Retrieved from
-
Research Institute for Fragrance Materials (RIFM). (2023).[1] Fragrance Ingredient Safety Assessments. Retrieved from [1]
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- 3. 3-Phenoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
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- 5. 3-Phenoxybenzaldehyde 98 39515-51-0 [sigmaaldrich.com]
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- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-4-phenoxybenzaldehyde
Abstract
This document provides a detailed guide for the synthesis of 3-Methyl-4-phenoxybenzaldehyde, a valuable aromatic aldehyde intermediate. Two primary, industrially relevant synthetic strategies are explored: the Williamson ether synthesis starting from a hydroxylated benzaldehyde, and the direct formylation of a substituted diaryl ether. This guide furnishes researchers, chemists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, detailed step-by-step protocols, and critical experimental parameters. The causality behind procedural choices is explained to empower users to adapt and troubleshoot these methodologies effectively. All protocols are designed to be self-validating, supported by authoritative references and visual aids to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
3-Methyl-4-phenoxybenzaldehyde is a substituted diaryl ether aldehyde whose structural motif is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its analogues, such as 3-phenoxybenzaldehyde, are crucial precursors for the manufacture of synthetic pyrethroid insecticides.[1][2][3] The strategic synthesis of this target molecule hinges on the formation of either the ether linkage or the aldehyde functionality at the appropriate stage.
This guide will detail two robust and divergent synthetic pathways:
-
Strategy A: Aryl Ether Formation via Nucleophilic Aromatic Substitution. This classic and highly reliable approach involves the coupling of a substituted phenol (4-hydroxy-3-methylbenzaldehyde) with an activated phenylating agent. It is often the preferred route due to the commercial availability of the starting materials.
-
Strategy B: C-H Functionalization via Electrophilic Formylation. This strategy begins with the pre-formed diaryl ether (3-methyl-4-phenoxytoluene) and introduces the aldehyde group onto the aromatic ring through an electrophilic substitution reaction. This route is advantageous if the diaryl ether precursor is readily accessible.
The selection between these strategies depends on factors such as starting material availability, cost, scalability, and the desired purity profile of the final product.
Synthetic Strategy A: Williamson Ether Synthesis / Ullmann Condensation
This approach constructs the diaryl ether bond as the key synthetic step. The reaction proceeds by generating a phenoxide from 4-hydroxy-3-methylbenzaldehyde, which then acts as a nucleophile to displace a leaving group on a phenyl ring. While a direct reaction with an unactivated aryl halide like bromobenzene is challenging, it can be achieved under copper catalysis in what is known as an Ullmann condensation.
Mechanistic Considerations
The core of this strategy is the formation of a carbon-oxygen bond between two aryl groups.
-
Phenoxide Formation: A suitable base (e.g., potassium carbonate, sodium hydroxide) is used to deprotonate the phenolic hydroxyl group of 4-hydroxy-3-methylbenzaldehyde. This creates a potent nucleophile, the phenoxide anion.
-
Nucleophilic Attack: In the classic Ullmann condensation, the phenoxide attacks a copper-activated aryl halide. The reaction is typically performed at high temperatures (130-165°C) in a polar aprotic solvent.[4][5] The copper catalyst is essential to facilitate the coupling of the two aryl moieties.
Caption: Workflow for Ullmann Condensation.
Detailed Experimental Protocol: Ullmann Condensation
This protocol is adapted from established procedures for the synthesis of phenoxybenzaldehydes.[4][5]
Materials:
-
4-Hydroxy-3-methylbenzaldehyde
-
Bromobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxy-3-methylbenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable slurry. Then, add bromobenzene (1.2 eq).
-
Reaction: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to 140-150°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 M HCl and extract with toluene (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Methyl-4-phenoxybenzaldehyde.
Key Parameters and Expected Outcome
| Parameter | Condition / Reagent | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently strong base to deprotonate the phenol; its insolubility can drive the reaction. |
| Catalyst | Copper(I) Iodide (CuI) | Classic and effective catalyst for Ullmann condensation.[4] |
| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent that facilitates the reaction. |
| Temperature | 140-150°C | Required to overcome the activation energy for the C-O bond formation.[4] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation of the phenoxide and catalyst at high temperatures. |
| Typical Yield | 60-80% | Dependent on reaction time and purity of reagents. |
Synthetic Strategy B: Formylation of 3-Methyl-4-phenoxytoluene
This alternative route involves the introduction of the aldehyde group onto a pre-existing diaryl ether framework. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[6] It uses a "Vilsmeier reagent," typically formed from a substituted amide like DMF and an acid chloride like phosphorus oxychloride (POCl₃).[7]
Mechanistic Considerations
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.
-
Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.
-
Electrophilic Attack: The electron-rich aromatic ring of the 3-methyl-4-phenoxytoluene attacks the Vilsmeier reagent. The phenoxy group is an activating, ortho-para director. Given the steric hindrance from the methyl group at position 3, the formylation is expected to occur at the position para to the phenoxy group, which is already occupied by the methyl group, or ortho to the phenoxy group. The primary site of attack will be ortho to the activating phenoxy group and para to the methyl group (position 1), leading to the desired product.
-
Hydrolysis: The resulting iminium ion intermediate is hydrolyzed during aqueous work-up to reveal the final aldehyde product.
Sources
- 1. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formylation - Wikipedia [en.wikipedia.org]
- 7. CN102992982A - Synthesis method of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
Application Note: Laboratory Preparation of 3-Methyl-4-phenoxybenzaldehyde
Abstract & Scope
This technical guide details the optimized laboratory-scale synthesis of 3-Methyl-4-phenoxybenzaldehyde (CAS: 191284-77-2). This compound serves as a critical intermediate in the synthesis of advanced pyrethroid insecticides and specific pharmaceutical scaffolds. Unlike the common 3-phenoxybenzaldehyde, the addition of the methyl group at the 3-position introduces steric and electronic modifications that enhance lipophilicity and metabolic stability in downstream derivatives.
The protocol focuses on a Nucleophilic Aromatic Substitution (SNAr) strategy, selected for its atom economy, operational simplicity, and scalability compared to metal-catalyzed Ullmann couplings.
Retrosynthetic Analysis & Strategy
To design the most robust route, we analyze the target molecule's electronic structure. The formyl group (-CHO) at the C1 position is a strong electron-withdrawing group (EWG), which significantly activates the para-position (C4) toward nucleophilic attack.
Strategic Choice:
-
Route A (Selected): SNAr displacement of an activated aryl fluoride.
-
Mechanism:[1][2][3] The reaction proceeds via a Meisenheimer complex intermediate. The 4-fluoro-3-methylbenzaldehyde substrate reacts with potassium phenoxide.
-
Justification: Fluorine is the preferred leaving group over chlorine or bromine in SNAr reactions involving activating groups because the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex), accelerating the rate-determining step.
-
-
Route B (Alternative): Ullmann Ether Synthesis.
-
Drawbacks: Requires copper catalysts, higher temperatures (>140°C), and often suffers from difficult purification of copper residues.
-
Pathway Visualization
Figure 1: Retrosynthetic disconnection revealing the SNAr strategy.
Experimental Protocol (SNAr Route)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[4][5] | Quantity | Role |
| 4-Fluoro-3-methylbenzaldehyde | 138.14 | 1.0 | 13.8 g (100 mmol) | Substrate |
| Phenol | 94.11 | 1.1 | 10.4 g (110 mmol) | Nucleophile |
| Potassium Carbonate (K2CO3) | 138.21 | 1.5 | 20.7 g (150 mmol) | Base |
| DMF (N,N-Dimethylformamide) | 73.09 | - | 100 mL | Solvent |
| Ethyl Acetate | - | - | - | Extraction Solvent |
Critical Material Notes:
-
K2CO3: Must be anhydrous and finely ground. Moisture significantly impedes the reaction by solvating the phenoxide anion, reducing its nucleophilicity.
-
Solvent: DMF is preferred for its high dielectric constant, which stabilizes the polar transition state. DMSO is a viable alternative but is harder to remove during workup.
Step-by-Step Methodology
Step 1: Nucleophile Formation & Reaction Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.
-
Charge the flask with Phenol (10.4 g) , Anhydrous K2CO3 (20.7 g) , and DMF (100 mL) .
-
Stir the mixture at room temperature for 15 minutes. Observation: The mixture will appear as a white suspension. This step generates the potassium phenoxide in situ.
Step 2: Substrate Addition & Heating
-
Add 4-Fluoro-3-methylbenzaldehyde (13.8 g) to the reaction mixture in a single portion.
-
Heat the reaction mixture to 110°C using an oil bath.
-
Maintain stirring at 110°C for 4–6 hours .
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[6] The starting fluoride (Rf ~0.6) should disappear, and the product (Rf ~0.5) will appear. The product is slightly more polar due to the ether linkage but less polar than phenol.
-
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water with vigorous stirring. The product may oil out or precipitate.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .
-
Combine the organic layers.[7]
-
Critical Wash Step: Wash the organic layer with 10% NaOH solution (2 x 50 mL) .
-
Reasoning: This removes unreacted phenol, which is difficult to separate by chromatography later.
-
-
Wash with Brine (100 mL) , dry over anhydrous Na2SO4 , and filter.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.
Step 4: Purification
-
Distillation: For high purity (>98%), perform vacuum distillation.
-
Expected bp: ~170–175°C at 2 mmHg (extrapolated from similar ethers).
-
-
Chromatography (Alternative): If scale is small, purify via silica gel flash chromatography eluting with Hexane/EtOAc (9:1).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Analytical Characterization
To validate the synthesis, compare the isolated product against these expected spectral data points.
-
Physical State: Pale yellow viscous oil.[5]
-
1H NMR (400 MHz, CDCl3):
-
δ 9.92 (s, 1H): Aldehyde proton (-CH O). Characteristic diagnostic peak.
-
δ 7.75 (d, J=2.0 Hz, 1H): Aromatic proton at C2 (ortho to aldehyde, meta to ether).
-
δ 7.65 (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton at C6.
-
δ 7.40–7.05 (m, 5H): Phenoxy aromatic protons.
-
δ 6.85 (d, J=8.5 Hz, 1H): Aromatic proton at C5 (ortho to ether).
-
δ 2.35 (s, 3H): Methyl group (-CH 3).
-
-
IR Spectroscopy (Neat):
-
1695 cm-1: Strong C=O stretch (Aldehyde).
-
1240 cm-1: C-O-C asymmetric stretch (Ether).
-
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Moisture in solvent/base; Temperature too low. | Use anhydrous DMF and fresh K2CO3. Increase temp to 120°C. |
| Dark/Tarred Product | Oxidation of aldehyde; Excessive heating. | Perform reaction under strict N2 atmosphere. Do not exceed 130°C. |
| Residual Phenol | Inefficient NaOH wash. | Repeat the 10% NaOH wash step. Phenol is only soluble in the aqueous phase if fully deprotonated (pH > 10). |
| Impurity: 4-Hydroxy... | Hydrolysis of fluoride by water. | Ensure the system is dry. Water competes with phenol as a nucleophile. |
Safety & Hazards
-
4-Fluoro-3-methylbenzaldehyde: Irritant to eyes, respiratory system, and skin.
-
Phenol: Toxic and corrosive. Rapidly absorbed through skin. Warning: Phenol burns are initially painless due to nerve damage. Wear double nitrile gloves and a face shield.
-
DMF: Hepatotoxic and teratogenic. Handle only in a fume hood.
References
-
Synthesis of Diphenyl Ethers via SNAr: Yeager, G. W., & Schissel, D. N. (1991). Synthesis of poly(arylene ether)s via nucleophilic aromatic substitution. Synthesis, 1991(01), 63-68. Link
-
Reactivity of Fluorobenzaldehydes: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link
-
General Protocol for Phenoxybenzaldehydes: Sigma-Aldrich. Product Specification: 3-Phenoxybenzaldehyde.[6][8][9][10][11] (Used as a baseline for structural analogues). Link
-
Starting Material Data: PubChem. 4-Fluoro-3-methylbenzaldehyde Compound Summary.Link
Sources
- 1. CN111689841A - Preparation method of m-phenoxy benzaldehyde - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. 3-Phenoxybenzaldehyde 98 39515-51-0 [sigmaaldrich.com]
- 9. 3-苯氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Application Notes & Protocols: A Deep Dive into the Synthesis and Reaction Mechanisms of 3-Methyl-4-phenoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis and reaction mechanisms of 3-Methyl-4-phenoxybenzaldehyde, a key intermediate in the production of fine chemicals, fragrances, agrochemicals, and pharmaceuticals.[1] The content herein is structured to offer not just procedural steps but also a foundational understanding of the chemical principles at play, ensuring both reproducibility and the capacity for informed methodological adaptation.
Introduction: The Significance of 3-Methyl-4-phenoxybenzaldehyde
3-Methyl-4-phenoxybenzaldehyde, with the molecular formula C₁₄H₁₂O₂, is an aromatic aldehyde characterized by a benzaldehyde core substituted with a methyl group and a phenoxy group.[2] This unique structure makes it a valuable building block in organic synthesis. Its derivatives are integral to the creation of complex molecules with specific biological activities and desirable aromatic properties. Phenoxybenzaldehyde derivatives, in general, are recognized as important intermediates for a variety of biologically active compounds.[3]
Physicochemical Properties
A clear understanding of the physical and chemical properties of 3-Methyl-4-phenoxybenzaldehyde is crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | [2] |
| Molecular Weight | 212.24 g/mol | MySkinRecipes[1] |
| Monoisotopic Mass | 212.08372 Da | [2] |
| Appearance | (Typically a liquid or low-melting solid) | Inferred from similar compounds[4] |
| Boiling Point | 169-169.5 °C/11 mmHg (for 3-phenoxybenzaldehyde) | Sigma-Aldrich |
| Density | 1.147 g/mL at 25 °C (for 3-phenoxybenzaldehyde) | Sigma-Aldrich |
Synthetic Pathways and Reaction Mechanisms
The synthesis of 3-Methyl-4-phenoxybenzaldehyde can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Below, we explore two primary and mechanistically distinct approaches.
Ullmann Condensation for Aryl Ether Formation
The Ullmann condensation is a cornerstone of diaryl ether synthesis, involving a copper-catalyzed reaction between a phenol and an aryl halide.[5] In the context of 3-Methyl-4-phenoxybenzaldehyde synthesis, this would involve the coupling of 4-halo-3-methylbenzaldehyde with phenol.
Reaction:
4-halo-3-methylbenzaldehyde + Phenol --(Cu catalyst, Base)--> 3-Methyl-4-phenoxybenzaldehyde
Mechanism:
The precise mechanism of the Ullmann condensation has been a subject of study, with evidence pointing towards a sequence involving copper(I) and copper(III) intermediates.
-
Formation of Copper(I) Phenoxide: The base deprotonates the phenol to form a phenoxide, which then reacts with a Cu(I) salt to generate a copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.
High temperatures (often exceeding 210 °C) and polar aprotic solvents like DMF, NMP, or DMSO are typically required for this reaction to proceed efficiently.[5][6]
Diagram of the Ullmann Condensation Mechanism:
Caption: Catalytic cycle of the Ullmann condensation.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[7] For the synthesis of 3-Methyl-4-phenoxybenzaldehyde, the starting material would be 2-methyl-diphenyl ether.
Reaction:
2-methyl-diphenyl ether + Vilsmeier Reagent --(1. POCl₃, DMF; 2. H₂O)--> 3-Methyl-4-phenoxybenzaldehyde
Mechanism:
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[8]
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-methyl-diphenyl ether attacks the electrophilic Vilsmeier reagent. The phenoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The formylation occurs at the position para to the activating phenoxy group.
-
Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product.[8]
Diagram of the Vilsmeier-Haack Reaction Mechanism:
Sources
- 1. 3-Methyl-4-phenoxybenzaldehyde [myskinrecipes.com]
- 2. PubChemLite - 3-methyl-4-phenoxybenzaldehyde (C14H12O2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
using 3-Methyl-4-phenoxybenzaldehyde in the synthesis of benzoxazole derivatives
Application Note: Strategic Synthesis of Benzoxazole Derivatives using 3-Methyl-4-phenoxybenzaldehyde
Executive Summary & Scientific Rationale
This guide details the synthesis of 2-substituted benzoxazoles utilizing 3-Methyl-4-phenoxybenzaldehyde (CAS: 67414-25-9) as the primary electrophile.[1] Benzoxazoles are privileged pharmacophores in medicinal chemistry, exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[1][2]
The selection of 3-Methyl-4-phenoxybenzaldehyde is strategic for two reasons:
-
Lipophilicity: The 4-phenoxy moiety significantly enhances the LogP of the final construct, improving membrane permeability and hydrophobic binding interactions in target proteins (e.g., kinase hydrophobic pockets).
-
Conformational Locking: The 3-methyl group provides steric bulk ortho to the phenoxy ether, potentially restricting rotation and reducing the entropic penalty of binding.
This note presents two validated protocols: a Green Chemistry Approach (PEG-400) for library generation and a Robust Oxidative Cyclization (Na₂S₂O₅) for scale-up.[1]
Substrate Profile: 3-Methyl-4-phenoxybenzaldehyde[1]
Before initiating synthesis, verify the quality of the starting material. This aldehyde is prone to air oxidation to the corresponding benzoic acid.
| Property | Specification | Notes |
| CAS Number | 67414-25-9 | Precursor for Etofenprox-type ethers.[1] |
| Molecular Weight | 212.25 g/mol | -- |
| Appearance | Pale yellow to colorless liquid/solid | Low melting point; may supercool. |
| Solubility | DCM, EtOAc, DMSO, PEG-400 | Insoluble in water.[1] |
| Reactivity Alert | Steric Hindrance | The 3-methyl group is meta to the aldehyde but ortho to the phenoxy. It does not significantly hinder the aldehyde attack but influences the solubility profile. |
| Storage | 2–8°C, under Argon | Hygroscopic; store away from strong oxidizers. |
Mechanistic Pathway
The formation of the benzoxazole ring proceeds via a two-stage mechanism:[2]
-
Schiff Base Formation: Condensation of the aldehyde with 2-aminophenol to form an imine (Schiff base).[1]
-
Oxidative Cyclization: Intramolecular attack of the phenolic oxygen on the imine carbon, followed by oxidation (dehydrogenation) to aromatize the heterocycle.
Figure 1: Mechanistic pathway from aldehyde condensation to oxidative aromatization.[1]
Experimental Protocols
Method A: Green Synthesis in PEG-400 (Catalyst-Free)
Recommended for: MedChem library generation, rapid screening, and acid-sensitive substrates.[1]
Rationale: Polyethylene glycol 400 (PEG-400) acts as a dual solvent and phase-transfer catalyst.[1] Its hydroxyl groups activate the carbonyl via hydrogen bonding, facilitating the nucleophilic attack of the amine without harsh acids.
Protocol:
-
Stoichiometry: In a 20 mL vial, charge 2-aminophenol (1.0 mmol, 109 mg) and 3-Methyl-4-phenoxybenzaldehyde (1.0 mmol, 212 mg).
-
Solvent: Add 2.0 mL of PEG-400 .
-
Reaction: Heat the mixture to 80–85°C with vigorous stirring.
-
Checkpoint: The mixture should become homogeneous.
-
-
Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear within 45–90 minutes.[1] -
Workup:
-
Cool to room temperature.
-
Add 10 mL of ice-cold water. The product will precipitate as a solid.[3]
-
Filter the precipitate and wash with cold water (
mL).
-
-
Purification: Recrystallize from hot ethanol if necessary.
Expected Yield: 85–92%
Method B: Oxidative Cyclization using Na₂S₂O₅
Recommended for: Gram-scale synthesis and high-purity requirements.[1]
Rationale: Sodium metabisulfite (Na₂S₂O₅) serves as a mild oxidant and Lewis acid source.[1] It facilitates the cyclization of the intermediate Schiff base, which is often the rate-determining step in non-acidic media.
Protocol:
-
Preparation: Dissolve 2-aminophenol (10 mmol, 1.09 g) and 3-Methyl-4-phenoxybenzaldehyde (10 mmol, 2.12 g) in DMF or DMSO (15 mL).
-
Catalyst Addition: Add Na₂S₂O₅ (1.5 equivalents, 15 mmol, ~2.85 g).
-
Reaction: Heat the mixture to 100–110°C for 3–4 hours.
-
Note: A color change to deep brown is common due to trace oxidation of aminophenol, but the product is stable.
-
-
Quenching: Pour the hot reaction mixture into crushed ice (100 g). Stir for 15 minutes.
-
Extraction (if oil forms): If the product does not precipitate as a solid (due to the lipophilic phenoxy group), extract with Ethyl Acetate (
mL).[1] -
Washing: Wash the organic layer with brine (
mL) to remove DMF/DMSO. Dry over anhydrous Na₂SO₄. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5
80:20).
Expected Yield: 75–85%
Critical Workflow & Troubleshooting
Figure 2: Decision tree for synthesis and purification.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Steric bulk of 3-methyl group slows imine formation.[1] | Increase temperature by 10°C or add catalytic acetic acid (Method A).[1] |
| Oily Product | High lipophilicity of phenoxy group prevents crystallization. | Seed with a crystal if available, or triturate with cold Hexane/Ether. |
| Red/Black Impurities | Oxidation of 2-aminophenol. | Ensure 2-aminophenol is white/tan before use.[1] Run reaction under Nitrogen.[4] |
References
-
Green Synthesis in PEG-400: Synthesis of Benzoxazole Derivatives Using PEG-400 as a Green Solvent. ResearchGate/Jetir. (2025).[1][2][4][5] (General protocol adaptation).
-
Oxidative Cyclization Mechanism: MnO2-Mediated Oxidative Cyclization of "Formal" Schiff's Bases.[6][7] Molecules (MDPI).[1] (2022).[1][6][7]
-
Aldehyde Properties (3-Methyl-4-phenoxybenzaldehyde): PubChem Compound Summary: 3-Phenoxybenzaldehyde derivatives.[1] [1]
-
General Benzoxazole Synthesis Review: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol. RSC Advances. (2023).[1][4][8][9]
Sources
- 1. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jetir.org [jetir.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MnO2-Mediated Oxidative Cyclization of "Formal" Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
practical applications of 3-Methyl-4-phenoxybenzaldehyde in fine chemical production
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of fine chemical manufacturing, certain intermediates emerge as pivotal building blocks for a diverse array of high-value products. 3-Phenoxybenzaldehyde, a clear to light yellow liquid, stands out as one such critical molecule. Its unique structure, featuring both an aldehyde and a phenoxy group, imparts a reactivity that is harnessed in the synthesis of complex molecules, most notably in the agrochemical sector for the production of pyrethroid insecticides. Beyond its primary role in crop protection, 3-phenoxybenzaldehyde also finds applications in the pharmaceutical and fragrance industries, underscoring its versatility and importance in modern organic synthesis.
This technical guide provides a comprehensive overview of the practical applications of 3-phenoxybenzaldehyde in fine chemical production. It is designed to equip researchers, scientists, and drug development professionals with detailed application notes, robust experimental protocols, and an understanding of the chemical principles that underpin its use.
I. The Cornerstone of Pyrethroid Insecticide Synthesis
The most significant industrial application of 3-phenoxybenzaldehyde is as a key intermediate in the manufacturing of synthetic pyrethroid insecticides.[1] These compounds are analogues of the natural insecticidal pyrethrins found in chrysanthemums and are valued for their high efficacy against a broad spectrum of insects, coupled with low mammalian toxicity. 3-Phenoxybenzaldehyde is a precursor to the alcohol moiety of several major pyrethroids, including fenvalerate, esfenvalerate, cypermethrin, and deltamethrin.[1]
The general synthetic pathway involves the conversion of 3-phenoxybenzaldehyde to a cyanohydrin, which is then esterified with a suitable carboxylic acid derivative. This modular approach allows for the synthesis of a wide range of pyrethroids with varying insecticidal activities and properties.
Application Note 1: Synthesis of Fenvalerate
Fenvalerate is a widely used pyrethroid insecticide effective against a variety of pests on cotton, fruit, and vegetable crops. It is a racemic mixture of four stereoisomers.[2] The synthesis of fenvalerate from 3-phenoxybenzaldehyde can be efficiently achieved through a one-pot reaction.
Reaction Scheme:
Figure 1: One-pot synthesis of Fenvalerate from 3-Phenoxybenzaldehyde.
Protocol 1: One-Pot Synthesis of Fenvalerate
This protocol details a robust one-pot synthesis where 3-phenoxybenzaldehyde reacts with sodium cyanide to form an intermediate cyanohydrin, which is subsequently esterified with 2-(4-chlorophenyl)-3-methylbutyryl chloride to yield fenvalerate.[3]
Materials:
-
3-Phenoxybenzaldehyde (≥98.5% purity)
-
2-(4-chlorophenyl)-3-methylbutyryl chloride (≥98% purity)
-
Sodium Cyanide (NaCN)
-
Triethylamine
-
Toluene
-
Water
-
Three-necked round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a three-necked reaction flask, dissolve 98.5% 3-phenoxybenzaldehyde (24.73g) and 97% sodium cyanide (6.06g) in a mixture of water and toluene.
-
Add a catalytic amount of triethylamine to the mixture.
-
While stirring, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mmol) dropwise to the reaction mixture.
-
Maintain the reaction at room temperature and allow it to proceed overnight with continuous stirring.
-
After the reaction is complete, as monitored by thin-layer chromatography (TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain crude fenvalerate.
-
The crude product can be further purified by column chromatography if necessary.
Expected Yield and Purity:
| Parameter | Value | Reference |
| Yield | ~99.1% | [3] |
| Purity | ~96.0% | [3] |
Application Note 2: Stereoselective Synthesis of Esfenvalerate
Esfenvalerate is the (S,S)-isomer of fenvalerate and is significantly more insecticidally active than the other stereoisomers.[4] Its synthesis, therefore, requires a stereoselective approach to produce the desired enantiomerically pure product. This is typically achieved through the use of chiral intermediates.
The key to the stereoselective synthesis of esfenvalerate lies in the preparation of (S)-α-cyano-3-phenoxybenzyl alcohol. This can be achieved through the enzymatic kinetic resolution of the racemic cyanohydrin.
Reaction Scheme:
Figure 2: Stereoselective synthesis of Esfenvalerate highlighting the enzymatic resolution step.
Protocol 2: Principles of Stereoselective Synthesis of Esfenvalerate via Enzymatic Resolution
This protocol outlines the general principles and key steps for the stereoselective synthesis of esfenvalerate. The critical step is the enzymatic kinetic resolution of racemic α-cyano-3-phenoxybenzyl alcohol.
1. Synthesis of Racemic α-cyano-3-phenoxybenzyl alcohol:
-
This intermediate is synthesized by the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide in the presence of an acid. This reaction is typically carried out in an organic solvent at low temperatures.
2. Enzymatic Kinetic Resolution:
-
The racemic α-cyano-3-phenoxybenzyl alcohol is subjected to enzymatic acylation using a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate) in an organic solvent.
-
The lipase selectively acylates one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other, leaving the desired (S)-enantiomer unreacted.
-
The reaction is monitored until approximately 50% conversion is reached.
3. Separation:
-
The unreacted (S)-α-cyano-3-phenoxybenzyl alcohol is separated from the acylated (R)-enantiomer by techniques such as column chromatography.
4. Esterification:
-
The enantiomerically pure (S)-α-cyano-3-phenoxybenzyl alcohol is then esterified with (S)-2-(4-chlorophenyl)-3-methylbutyryl chloride to yield esfenvalerate.[4] This reaction is typically carried out in the presence of a base to neutralize the HCl formed.
Causality Behind Experimental Choices:
-
Enzymatic Resolution: Lipases are highly enantioselective catalysts, making them ideal for separating enantiomers. The choice of lipase and reaction conditions (solvent, acyl donor, temperature) is crucial for achieving high enantiomeric excess (e.e.).
-
Chiral Acid Chloride: The use of enantiomerically pure (S)-2-(4-chlorophenyl)-3-methylbutyryl chloride ensures that the final product has the desired (S,S) configuration, which is responsible for its high insecticidal activity.
II. Emerging Applications in Pharmaceuticals and Fragrances
While the production of pyrethroids dominates the use of 3-phenoxybenzaldehyde, its versatile chemical nature makes it a valuable intermediate in other sectors of the fine chemical industry.
Application Note 3: Potential in Pharmaceutical Synthesis
3-Phenoxybenzaldehyde and its derivatives serve as building blocks in the synthesis of various pharmaceutical agents.[5] The phenoxy and aldehyde functionalities provide handles for constructing complex molecular architectures with potential biological activity. For instance, they are used in the preparation of N-(substituted benzylidene)-p-(2-benzimidazolyl)phenoxyacetyl hydrazides, which have been evaluated for their biological activities.[5]
General Synthetic Approach:
The aldehyde group of 3-phenoxybenzaldehyde can readily undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively. These intermediates can then be further modified to create a diverse library of compounds for drug discovery screening.
Figure 3: General synthetic utility of 3-Phenoxybenzaldehyde in pharmaceutical chemistry.
Application Note 4: Role in the Fragrance Industry
Aromatic aldehydes are a significant class of compounds in the fragrance industry, prized for their characteristic scents. While specific examples of high-impact fragrance molecules derived directly from 3-phenoxybenzaldehyde are not widely documented in publicly available literature, its structural motif is of interest. The combination of the aromatic rings and the aldehyde group suggests potential for creating complex and unique scent profiles. The aldehyde can be a source of floral, fruity, or spicy notes, while the phenoxy group can contribute to woody or balsamic undertones.[6]
Potential Synthetic Transformations for Fragrance Compounds:
-
Reduction to Alcohol: The aldehyde group can be reduced to an alcohol (3-phenoxybenzyl alcohol), which may possess a different and potentially more desirable scent profile.
-
Acetylation: The corresponding alcohol can be acetylated to form an ester, a common class of fragrance compounds.
-
Condensation Reactions: Aldol condensation or similar reactions can be used to elongate the carbon chain and introduce new functional groups, leading to novel fragrance molecules.
III. Safety and Handling
3-Phenoxybenzaldehyde is a chemical that requires careful handling in a laboratory or industrial setting. It is harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
IV. Conclusion
3-Phenoxybenzaldehyde is a cornerstone intermediate in the production of pyrethroid insecticides, a class of compounds vital for modern agriculture. The well-established protocols for the synthesis of fenvalerate and the principles of stereoselective synthesis for esfenvalerate highlight its importance and the chemical ingenuity employed in its application. Furthermore, its potential as a building block in the pharmaceutical and fragrance industries suggests that the full scope of its utility may yet to be fully realized. For researchers and professionals in fine chemical production, a thorough understanding of the reactivity and applications of 3-phenoxybenzaldehyde is essential for innovation and the development of new and valuable products.
V. References
-
PrepChem. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]
-
Google Patents. (1987). Process for preparing 3-phenoxybenzaldehydes (US4691033A). Retrieved from
-
ResearchGate. (n.d.). Stereoselective Synthesis of Drugs and Natural Products. Retrieved from [Link]
-
PubChem. (n.d.). Esfenvalerate. Retrieved from [Link]
-
Google Patents. (2005). The preparation method of fenvalerate (CN1609099A). Retrieved from
-
ResearchGate. (n.d.). Stereoselective Synthesis of Drugs and Natural Products. Retrieved from [Link]
-
Google Patents. (2009). Method for preparing 3-phenoxy-benzaldehyde (CN101337868A). Retrieved from
-
PubChem. (n.d.). 3-Phenoxybenzaldehyde. Retrieved from [Link]
-
Google Patents. (1981). (S) α-Cyano-3-phenoxy-benzyl alcohol (US4273727A). Retrieved from
-
ResearchGate. (n.d.). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis. Retrieved from [Link]
-
SciELO. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). An Enantioselective Amidase from Burkholderia multivorans for the Stereoselective Synthesis of Esfenvalerate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Retrieved from [Link]
-
PubChem. (n.d.). Fenvalerate. Retrieved from [Link]
-
Google Patents. (2022). Method for synthesizing aromatic aldehyde perfume compound by enzyme method (CN114774478A). Retrieved from
-
European Patent Office. (1986). Process for production of m-phenoxybenzyl alcohol (EP 0202838 A2). Retrieved from [Link]
-
Zhongding Chemical. (2026). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
-
Google Patents. (2001). Enzymatic process for the preparation of (S)-cyanohydrins (US6225095B1). Retrieved from
Sources
- 1. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 2. 3-Phenoxybenzaldehyde 98 39515-51-0 [sigmaaldrich.com]
- 3. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]
- 4. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-4-phenoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Methyl-4-phenoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Drawing from established protocols and field-proven insights, this document provides a detailed, causality-driven approach to mastering this valuable synthetic transformation.
Overview of Synthetic Strategy: The Ullmann Condensation
The synthesis of 3-Methyl-4-phenoxybenzaldehyde, a key intermediate in various industries, is most commonly and effectively achieved via a copper-catalyzed C-O cross-coupling reaction known as the Ullmann condensation.[1][2] This reaction forms the diaryl ether bond by coupling an aryl halide with a phenoxide.
The primary challenge in this synthesis is the presence of the reactive aldehyde functional group, which is sensitive to the nucleophilic and often basic conditions of the Ullmann reaction. To circumvent this, a robust strategy involves a three-step process:
-
Protection: The aldehyde group of the starting material (e.g., 4-bromo-3-methylbenzaldehyde) is protected as an acetal. This prevents unwanted side reactions.[3][4]
-
Ullmann Coupling: The protected aryl halide is coupled with a phenoxide in the presence of a copper catalyst to form the diaryl ether linkage.[3]
-
Deprotection: The acetal protecting group is removed via acid-catalyzed hydrolysis to regenerate the aldehyde, yielding the final product.[4]
This guide will focus on troubleshooting the critical Ullmann coupling step, as it is the primary determinant of overall yield and purity.
Experimental Workflow Overview
Caption: A three-stage workflow for synthesizing 3-Methyl-4-phenoxybenzaldehyde.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the Ullmann condensation step for synthesizing 3-Methyl-4-phenoxybenzaldehyde.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is the most common issue and can be attributed to several factors, primarily related to catalyst activity, reagent quality, and reaction conditions.
A1: Root Cause Analysis & Corrective Actions
-
Inactive Copper Catalyst: The Ullmann reaction relies on a catalytically active Cu(I) species.[5] Commercially available copper salts or powder can have an passivating oxide layer.
-
Causality: The catalytic cycle is believed to involve oxidative addition of the aryl halide to a Cu(I) center.[5] If the copper is predominantly in the Cu(0) or Cu(II) state and cannot be reduced in situ, the reaction will not initiate.
-
Solution:
-
Use a Cu(I) Salt: Employ salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) directly.
-
Activate Copper Powder: If using copper powder, activate it immediately before use. A common method is to wash the powder with dilute acid (e.g., HCl) to remove oxides, followed by water and acetone rinses, and drying under vacuum.[1]
-
Consider Ligands: Modern Ullmann protocols often use ligands (e.g., diamines, amino acids) that stabilize the copper catalyst and improve solubility and reactivity, sometimes allowing for lower reaction temperatures.[1]
-
-
-
Incomplete Phenoxide Formation: The reaction requires a strong nucleophile, which is the phenoxide anion, not neutral phenol.
-
Causality: Phenol is not nucleophilic enough to displace the aryl halide. A strong base is required to completely deprotonate the phenol. The presence of water can hinder the formation of the anhydrous alkali metal phenolate.[3]
-
Solution:
-
Use a Strong, Anhydrous Base: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the phenol.[6] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are also effective, especially in polar aprotic solvents.
-
Azeotropic Removal of Water: If using a base like NaOH or KOH, it is critical to remove the water formed during the acid-base reaction. This can be done by refluxing with a solvent like toluene and using a Dean-Stark apparatus before adding the aryl halide and catalyst.[3]
-
-
-
Suboptimal Reaction Temperature: Ullmann reactions traditionally require high temperatures to proceed at a reasonable rate.[1]
-
Causality: The activation energy for the oxidative addition of an aryl halide to copper is high. Insufficient temperature will result in a sluggish or stalled reaction.
-
Solution: The reaction is typically conducted at temperatures between 130°C and 190°C.[3][4] The choice of a high-boiling solvent is therefore crucial. Avoid temperatures significantly above 170°C, as this can lead to thermal decomposition and tar formation.[3]
-
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step diagnostic workflow for troubleshooting low-yield reactions.
Q2: My reaction produced a dark, tarry substance with very little desired product. What causes this?
The formation of tar or polymeric material is a clear sign of decomposition, usually caused by excessive heat or the presence of reactive impurities.
A2: Root Cause Analysis & Corrective Actions
-
Excessive Reaction Temperature: While high temperatures are necessary, exceeding the thermal stability limit of your reagents or product will lead to decomposition.
-
Causality: At very high temperatures (often >190°C), aromatic compounds can undergo undesirable side reactions, including polymerization and charring.[3]
-
Solution: Carefully control the reaction temperature. A recommended range is 140-150°C.[3] Use a temperature controller and ensure the thermometer is correctly placed to measure the internal reaction temperature, not the heating mantle temperature.
-
-
Presence of Oxygen: The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Causality: At high temperatures, oxygen can promote oxidative side reactions, leading to complex, dark-colored byproducts and potentially deactivating the Cu(I) catalyst.
-
Solution: Degas the solvent before use and maintain a positive pressure of an inert gas throughout the reaction. This is standard practice for most transition-metal-catalyzed reactions.
-
Frequently Asked Questions (FAQs)
Q: Which aryl halide should I use: 4-chloro-, 4-bromo-, or 4-iodo-3-methylbenzaldehyde (acetal)? A: The reactivity for the Ullmann reaction generally follows the trend I > Br > Cl >> F. 4-Bromo-3-methylbenzaldehyde (acetal) offers a good balance of reactivity and cost.[3] The chloro- derivative will require more forcing conditions (higher temperatures, more active catalyst system), while the iodo- derivative will be more reactive but also more expensive.
Q: Is it absolutely necessary to protect the aldehyde group? A: Yes. The aldehyde group is susceptible to reacting with the phenoxide nucleophile (forming a hemiacetal/acetal) or undergoing other base-catalyzed side reactions like the Cannizzaro reaction, especially if any deprotection occurs in situ. Protecting it as a stable acetal (e.g., with ethylene glycol) ensures the aldehyde is inert to the reaction conditions, dramatically improving the yield and purity of the final product.[3][4]
Q: What is the best solvent for this reaction? A: High-boiling, polar aprotic solvents are ideal. They can dissolve the ionic phenoxide and effectively mediate the reaction at the required high temperatures. Common choices include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), nitrobenzene, or dimethyl sulfoxide (DMSO).[1][7] In some patented procedures, excess phenol itself is used as the solvent.[3]
Q: Can I use a Phase-Transfer Catalyst (PTC) to improve the reaction? A: Yes, a PTC could be beneficial. A phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide from a solid or aqueous phase into the organic phase where the aryl halide is dissolved.[8][9] This can lead to faster reactions, potentially lower required temperatures, and may eliminate the need for strictly anhydrous conditions, offering a "greener" alternative to high-boiling aprotic solvents.[8]
Recommended Protocol & Data
The following table summarizes a baseline protocol derived from established literature for the Ullmann condensation step. Researchers should optimize these parameters for their specific setup.
| Parameter | Recommended Condition | Rationale & Citation |
| Aryl Halide | 4-Bromo-3-methylbenzaldehyde acetal | Good balance of reactivity and cost. Aldehyde must be protected.[3] |
| Phenol | 1.0 - 1.5 equivalents | A slight excess can help drive the reaction to completion. |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq.) | Strong, non-nucleophilic base to ensure complete phenoxide formation.[6] |
| Catalyst | Copper(I) Iodide (CuI) or activated Copper powder (0.05 - 0.1 eq.) | Provides the active Cu(I) species for the catalytic cycle.[1][3] |
| Solvent | N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) | High-boiling polar aprotic solvent to facilitate the reaction at high temperatures.[1] |
| Temperature | 140 - 160 °C | Optimal range to ensure a reasonable reaction rate while minimizing thermal decomposition.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and other reagents at high temperatures. |
| Reaction Time | 2 - 8 hours | Monitor by TLC or GC-MS until starting material is consumed.[3][4] |
References
-
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene . MDPI. [Link]
- Process for preparing 3-phenoxybenzaldehydes.
-
Ullmann condensation . Wikipedia. [Link]
-
Studies on the Synthesis of 3-Nitrobenzaldehyde . Indian Journal of Pharmaceutical Sciences. [Link]
-
Ullmann reaction . Wikipedia. [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis . Ramprasad Group. [Link]
- Process for the preparation of m-phenoxybenzaldehyde.
- Method for preparing 3-phenoxy-benzaldehyde.
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . ResearchGate. [Link]
-
Ullmann Reaction . Organic Chemistry Portal. [Link]
-
Preparation method of m-phenoxy benzaldehyde . Patsnap. [Link]
- Preparation method of m-phenoxy benzaldehyde.
-
Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A . PubChem. [Link]
-
Nucleophilic aromatic substitution reactions under phase-transfer conditions. Synthesis of alkyl aryl sulfides from isomeric dichlorobenzenes and thiolates . ACS Publications. [Link]
-
Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst . RSC Publishing. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents . ResearchGate. [Link]
-
Chapter 3: Synthetic Methods for Alkyl Aryl Ethers . IntechOpen. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products . International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Phase transfer catalysis (PTC) . OperaChem. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 3. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]
- 4. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. ijirset.com [ijirset.com]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
Technical Support Center: Optimization of Reaction Parameters for 3-Methyl-4-phenoxybenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 3-Methyl-4-phenoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to enhance your reaction yields, purity, and overall success.
Section 1: Overview of Synthetic Strategies
3-Methyl-4-phenoxybenzaldehyde is a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its structure, featuring a diaryl ether linkage, presents specific synthetic challenges. The two most prevalent and logical pathways to construct this molecule are:
-
Diaryl Ether Formation (Ullmann Condensation): This classic approach involves forming the C-O ether bond between a substituted phenol and an aryl halide, typically promoted by a copper catalyst. For this target molecule, the reaction would couple 3-methyl-4-hydroxybenzaldehyde (or a protected version) with a phenyl halide.
-
Formylation of a Diaryl Ether Precursor (Vilsmeier-Haack Reaction): This strategy involves first synthesizing the 3-methyl-4-phenoxytoluene backbone and then introducing the aldehyde functional group in the final step.
This guide will focus on troubleshooting these two primary routes, as they represent the most common and versatile methods for laboratory and industrial-scale production.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions that directly address common experimental failures and observations.
Category 1: Low Reaction Yield & Conversion
Question: My Ullmann condensation reaction for the diaryl ether formation has stalled, showing low conversion of my 3-methyl-4-hydroxybenzaldehyde starting material. What are the primary factors to investigate?
Answer: Low conversion in an Ullmann-type reaction is a frequent issue, often traceable to catalyst activity, reaction conditions, or the nature of the reactants. Here’s a systematic troubleshooting approach:
-
Catalyst Activity is Paramount: The state of the copper catalyst is the most critical variable.
-
Causality: The Ullmann reaction typically proceeds through a Cu(I)/Cu(III) catalytic cycle.[1] The active Cu(I) species can be easily oxidized to inactive Cu(II) by atmospheric oxygen, especially at high temperatures.
-
Solution:
-
Use freshly purchased, high-purity copper(I) salts (e.g., CuI, CuBr).
-
If using copper powder, it must be activated to remove the passivating oxide layer. A common method is to wash the powder with dilute acid (like HCl) to etch the surface, followed by rinsing with water and acetone, and drying under vacuum.[2]
-
Employ a ligand. Modern Ullmann couplings often use ligands like diamines (e.g., N,N'-dimethylethylenediamine) or phenanthrolines.[3] Ligands stabilize the copper catalyst, increase its solubility, and facilitate the reductive elimination step, often allowing for lower reaction temperatures.[3]
-
-
-
Insufficiently Anhydrous Conditions: Water can be detrimental.
-
Causality: The reaction requires the formation of a phenoxide. Water will compete with the phenol for the base, reducing the concentration of the active nucleophile.
-
Solution: Ensure all reactants and the solvent are rigorously dried. Use freshly distilled high-boiling polar aprotic solvents like DMF, DMSO, or NMP.[4][5]
-
-
Incorrect Base or Stoichiometry: The choice and amount of base are crucial for generating the nucleophilic phenoxide.
-
Causality: A base that is too weak will not fully deprotonate the phenol. An insufficient amount will lead to incomplete conversion.
-
Solution: Use a strong, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or potassium phosphate (K₃PO₄).[3] Cs₂CO₃ is often superior due to the higher solubility of its salts. Use at least 1.5 to 2.0 equivalents of the base relative to the phenol.
-
-
Reaction Temperature: Traditional Ullmann reactions require high temperatures, often >150 °C.[2][5]
-
Causality: High thermal energy is needed to drive the oxidative addition of the aryl halide to the copper center.
-
Solution: If conversion is low, consider incrementally increasing the temperature. However, be aware that temperatures above 180-200 °C can promote side reactions and decomposition.[6] The use of a suitable ligand can often lower this temperature requirement significantly.[3]
-
Question: I am attempting the Vilsmeier-Haack formylation of 3-methyl-4-phenoxytoluene, but my yield is poor and I recover mostly starting material. What should I optimize?
Answer: The Vilsmeier-Haack reaction is generally robust for electron-rich arenes.[7] Poor yield typically points to issues with the formation or reactivity of the Vilsmeier reagent itself.
-
Vilsmeier Reagent (Chloroiminium Ion) Formation: This is the first and most critical step.[8]
-
Causality: The reagent is formed from the reaction of a formamide (like DMF) with an acid chloride (like POCl₃). It is sensitive to moisture.
-
Solution:
-
Use fresh, anhydrous DMF and POCl₃. POCl₃ can hydrolyze over time, reducing its effectiveness.
-
The order of addition matters. Typically, POCl₃ is added slowly to chilled DMF (0-5 °C) to control the exothermic reaction and form the reagent in situ before adding the substrate.
-
Ensure the stoichiometry is correct. A slight excess of the Vilsmeier reagent (1.2-1.5 equivalents) relative to the substrate is often used.
-
-
-
Substrate Reactivity: The phenoxy group is an activating, ortho-, para-directing group. The methyl group is also activating. The desired formylation is ortho to the activating phenoxy group.
-
Causality: The Vilsmeier reagent is a relatively weak electrophile compared to those in Friedel-Crafts acylations.[8] Therefore, the substrate must be sufficiently electron-rich. While 3-methyl-4-phenoxytoluene is activated, any deactivating impurities can hinder the reaction.
-
Solution: Purify the starting 3-methyl-4-phenoxytoluene to ensure it is free of any electron-withdrawing contaminants.
-
-
Reaction Temperature and Time:
-
Causality: After the addition of the substrate to the pre-formed Vilsmeier reagent, the reaction often requires heating to proceed to completion.
-
Solution: After substrate addition at a low temperature, slowly warm the mixture to room temperature and then heat to 50-80 °C. Monitor the reaction by TLC or GC. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
Category 2: Side Reactions & Impurities
Question: My crude product from the Ullmann reaction shows significant side products. What are they likely to be and how can I minimize them?
Answer: Side product formation is common in high-temperature Ullmann couplings.
-
Homocoupling of Aryl Halide: You may observe the formation of biphenyls.
-
Causality: This arises from the coupling of two molecules of your phenyl halide reactant. It is a competing reaction pathway.[2]
-
Solution: This is difficult to eliminate completely but can be minimized by using a more reactive aryl halide (I > Br > Cl) and by not using a vast excess of it. Using a ligand-supported catalyst system can also improve selectivity for the desired C-O coupling over C-C homocoupling.
-
-
Reduction of the Aldehyde: If you are using 3-methyl-4-hydroxybenzaldehyde directly, the aldehyde group can be sensitive to the harsh, basic, high-temperature conditions.
-
Causality: Aldehydes can undergo various reactions under these conditions, including reduction or Cannizzaro-type disproportionation if the conditions are strongly alkaline.
-
Solution: A robust strategy is to protect the aldehyde group before the Ullmann coupling. Converting the aldehyde to a more stable acetal (e.g., by reacting with ethylene glycol and an acid catalyst) is a standard procedure.[6][9] The acetal is stable to the coupling conditions and can be easily hydrolyzed back to the aldehyde with aqueous acid during workup.[6][9][10]
-
Table 1: Comparison of Key Reaction Parameters
| Parameter | Ullmann Condensation | Vilsmeier-Haack Formylation |
| Key Bond Formed | C(aryl)-O Bond | C(aryl)-C(aldehyde) Bond |
| Primary Reactants | 3-Methyl-4-hydroxybenzaldehyde, Phenyl Halide | 3-Methyl-4-phenoxytoluene |
| Key Reagents | Cu(I) catalyst, Base (K₂CO₃, Cs₂CO₃) | POCl₃, DMF |
| Typical Solvent | DMF, DMSO, NMP | DMF (as reagent/solvent), CH₂Cl₂ |
| Temperature | High (130-180 °C)[6] | Moderate (0 °C then 50-80 °C) |
| Common Side Products | Homocoupling, Aldehyde degradation | Di-formylation, Tar formation |
| Key Optimization | Catalyst activity, Aldehyde protection[9] | Anhydrous conditions, Stoichiometry |
Category 3: Product Purification
Question: My crude 3-Methyl-4-phenoxybenzaldehyde is an oil that is difficult to purify by distillation due to high-boiling impurities. Is there an alternative chemical purification method?
Answer: Yes. When distillation is challenging, a classic and highly effective method for purifying aldehydes is through the formation of a reversible bisulfite adduct.[11]
-
Causality: Aldehydes react with sodium bisulfite (NaHSO₃) in an aqueous solution to form a solid, crystalline adduct. Most other organic impurities, such as unreacted starting materials (phenols, aryl halides) and non-aldehydic side products, do not react and remain in the solution.
-
Trustworthiness: This method is self-validating because only the aldehyde will precipitate as the adduct, inherently separating it from other components.
Experimental Protocol: Purification via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude oily product in a suitable solvent like diethyl ether or toluene.
-
Prepare a saturated solution of sodium bisulfite in water.
-
Mix the organic solution with the aqueous bisulfite solution in a flask and stir vigorously for several hours at room temperature. A white precipitate of the aldehyde-bisulfite adduct should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation:
-
Collect the solid adduct by vacuum filtration.
-
Wash the solid adduct thoroughly with the organic solvent used initially (ether or toluene) to remove any adsorbed impurities. Then, wash with a small amount of cold water.
-
-
Decomposition (Regeneration of Aldehyde):
-
Suspend the filtered adduct in water.
-
To regenerate the pure aldehyde, the adduct can be decomposed by adding either a strong base (e.g., aqueous NaOH) or a strong acid (e.g., aqueous HCl) and gently warming.[11]
-
The pure 3-Methyl-4-phenoxybenzaldehyde will separate as an oil.
-
-
Final Work-up:
-
Extract the regenerated aldehyde with a clean organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.
-
References
- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. (n.d.). Purification process for 3-phenoxybenzaldehyde.
- Google Patents. (n.d.). Process for preparing 3-phenoxybenzaldehydes.
-
PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]
-
Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of m-phenoxybenzaldehyde.
- Google Patents. (n.d.). Preparation method of m-phenoxy benzaldehyde.
- Google Patents. (n.d.). Preparation of meta-phenoxytoluene.
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3-phenoxy-benzaldehyde.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of m-phenoxy benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing a 3-phenoxytoluene and diphenyl ether.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 11. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Minimizing Impurities in 3-Methyl-4-phenoxybenzaldehyde Production
Welcome to the technical support guide for the synthesis of high-purity 3-Methyl-4-phenoxybenzaldehyde. This document is designed for researchers, chemists, and process development professionals who utilize this key intermediate. Achieving high purity is critical, as residual starting materials or reaction byproducts can have significant downstream consequences in pharmaceutical and advanced material applications. This guide provides in-depth troubleshooting, optimized protocols, and the mechanistic rationale behind key process choices to empower you to achieve consistent, high-quality results.
Section 1: The Synthetic Landscape & The Genesis of Impurities
The most robust and widely adopted method for synthesizing 3-Methyl-4-phenoxybenzaldehyde is a modified Ullmann Condensation . This copper-catalyzed cross-coupling reaction forms the crucial aryl ether bond.[1][2] However, the classical Ullmann conditions—often requiring harsh temperatures and stoichiometric copper—are notorious for generating impurities.[2][3]
A modern, optimized approach involves the protection of the reactive aldehyde group as an acetal prior to the coupling reaction. This strategy prevents the aldehyde from participating in undesirable side reactions under the basic and high-temperature conditions required for the C-O bond formation.[4][5] The overall workflow is depicted below.
Caption: Optimized three-step synthesis workflow for 3-Methyl-4-phenoxybenzaldehyde.
Even within this improved framework, impurities are inevitable without rigorous control. Understanding their origin is the first step toward their elimination. The primary side reactions are illustrated below.
Caption: Primary reaction pathway versus common impurity-forming side reactions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction yield is low or the reaction fails to start. What are the likely causes?
A: This is the most common issue and typically points to one of four factors: the catalyst, the base, the temperature, or solvent purity.
-
Catalyst Inactivity: The active catalytic species is Copper(I).[3][6] If you are using a Cu(I) salt like CuI or CuBr, ensure it is fresh and has not been visibly oxidized (e.g., turned green/blue). If your CuI is old or discolored, its activity will be compromised.
-
Expert Tip: For maximum activity, purchase high-purity CuI and store it under an inert atmosphere. Do not use Cu(II) salts unless your protocol is specifically designed to reduce them in situ.
-
-
Suboptimal Base: The base is critical for ensuring the phenolate remains deprotonated and for regenerating the catalyst. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can significantly accelerate the reaction, often allowing for lower temperatures.[6][7]
-
Incorrect Temperature: Traditional Ullmann reactions required temperatures exceeding 180°C, leading to degradation.[2] Modern ligand-accelerated systems operate much lower, typically between 80-140°C.[8] If the temperature is too low, the reaction rate will be negligible. If it's too high, catalyst decomposition and tar formation will occur.[4]
-
Solvent Purity: The presence of water or other protic impurities can lead to side reactions, such as the reduction of the aryl halide (debromination).[6] Always use anhydrous, high-purity solvents like DMF, Dioxane, or Toluene.
Q2: The reaction mixture is turning dark brown/black and forming tar. How can I prevent this?
A: Dark coloration and tar formation are classic signs of reaction decomposition, primarily caused by excessive heat and/or the presence of oxygen.
-
Temperature Control is Paramount: Avoid exceeding 165°C, as this is a known threshold for increased tar formation.[4] The optimal temperature is a balance: high enough for a reasonable reaction rate but low enough to maintain catalyst stability. We recommend a range of 110-140°C for this specific synthesis when using an appropriate ligand.
-
Maintain a Strict Inert Atmosphere: The Cu(I) catalyst is sensitive to oxidation by air, which deactivates it and can promote side reactions. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and that the reaction is maintained under a positive pressure of that gas throughout the experiment.
Q3: My final product is contaminated with unreacted 4-bromo-3-methylbenzaldehyde. How do I solve this?
A: This indicates incomplete conversion. The solution lies in reaction monitoring and purification.
-
Reaction Monitoring: Do not run the reaction for a fixed time. Actively monitor its progress every 2-4 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete only when the 4-bromo-3-methylbenzaldehyde acetal spot/peak is no longer detectable.
-
Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the potassium phenolate to drive the reaction to completion.
-
Effective Purification: If trace amounts of the bromo-starting material remain, they can be difficult to remove by standard distillation due to similar boiling points. In this case, purification via a sodium bisulfite adduct is highly recommended (see Protocol 3.2), as it is specific to aldehydes and will leave the non-aldehydic bromo-acetal behind.[5][9]
Q4: I've identified a significant debrominated impurity (3-methylbenzaldehyde). What causes this and how is it minimized?
A: The formation of 3-methylbenzaldehyde (or its acetal) is a result of reductive debromination of the starting material. This is almost always caused by a source of protons in the reaction mixture.
-
Eliminate Water: The primary culprit is residual water. Dry your starting materials, especially the potassium phenolate and the base (K₂CO₃), in a vacuum oven before use. Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent.
-
Reagent Quality: Ensure the quality of all reagents. Low-quality reagents may contain protic impurities that can fuel this side reaction.
Section 3: Gold-Standard Protocols
These protocols are designed to serve as a robust starting point for achieving high purity and yield.
Protocol 3.1: Optimized Synthesis via Acetal-Protected Ullmann Coupling
Step A: Acetal Protection
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 4-bromo-3-methylbenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene (approx. 0.5 M).
-
Reflux the mixture, azeotropically removing water via the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Cool the mixture, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetal, which can often be used directly in the next step.
Step B: Ullmann Condensation
-
To an oven-dried, three-neck flask under a positive pressure of Argon, add potassium phenolate (1.2 eq), potassium carbonate (2.0 eq, dried), Copper(I) iodide (CuI, 0.05 eq), and N,N'-dimethyl-1,2-ethanediamine (ligand, 0.10 eq).
-
Add the crude 4-bromo-3-methylbenzaldehyde acetal (1.0 eq) dissolved in anhydrous DMF.
-
Heat the reaction mixture to 120-130°C with vigorous stirring.
-
Monitor reaction completion by GC analysis. Once the bromo-acetal is <0.5%, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer multiple times with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product acetal.
Step C: Deprotection
-
Dissolve the crude acetal in a mixture of acetone and 2M hydrochloric acid.
-
Heat the mixture to 50-60°C and stir until the deprotection is complete (monitor by TLC/GC).
-
Cool to room temperature, and neutralize carefully with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 3-Methyl-4-phenoxybenzaldehyde.
Protocol 3.2: High-Purity Purification via Sodium Bisulfite Adduct[5][9]
-
Dissolve the crude 3-Methyl-4-phenoxybenzaldehyde in a minimal amount of ethanol or toluene.
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Add the bisulfite solution to the aldehyde solution and stir vigorously at room temperature for 2-4 hours. A thick white precipitate (the bisulfite adduct) will form.
-
Isolate the crystalline adduct by vacuum filtration and wash the filter cake with toluene and then diethyl ether to remove non-aldehydic impurities.
-
To regenerate the pure aldehyde, suspend the adduct in water and add either 10% sodium carbonate solution or 2M HCl solution until the mixture becomes basic or acidic, respectively. Stir until the solid fully dissolves.
-
Extract the liberated pure aldehyde with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product with >99% purity.
Section 4: Impurity Profiling and Data
Proactive identification of impurities is key to process optimization.
Table 1: Common Impurities and Their Identification
| Impurity Name | Structure | Potential Source | Recommended Analytical Method |
| 4-Bromo-3-methylbenzaldehyde | Br-C₆H₃(CH₃)-CHO | Unreacted starting material | GC-MS, HPLC-UV |
| Phenol | C₆H₅OH | Unreacted starting material, hydrolysis of phenolate | GC-MS, HPLC-UV |
| 3-Methylbenzaldehyde | C₆H₄(CH₃)-CHO | Reductive debromination of starting material | GC-MS |
| 4,4'-Diformyl-2,2'-dimethylbiphenyl | (CHO)(CH₃)C₆H₃-C₆H₃(CH₃)(CHO) | Homocoupling of bromo-aldehyde | LC-MS, GC-MS |
| 3-Methyl-4-phenoxybenzoic acid | C₆H₅O-C₆H₃(CH₃)-COOH | Over-oxidation of the aldehyde product by air | HPLC-UV, LC-MS |
Protocol 4.1: QC Analysis by Gas Chromatography (GC)
A general-purpose GC method for assessing purity and detecting key volatile impurities.
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Agilent DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Sample Preparation: Dilute ~10 mg of the sample in 1 mL of ethyl acetate.
-
Expected Retention Order: 3-Methylbenzaldehyde < Phenol < 4-Bromo-3-methylbenzaldehyde < 3-Methyl-4-phenoxybenzaldehyde < Homocoupling byproduct.
References
-
PrepChem. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from PrepChem.com. URL: [Link]
- Google Patents. (1987). US4691033A - Process for preparing 3-phenoxybenzaldehydes. Retrieved from Google Patents.
-
Samanta, I. (n.d.). ULLMANN REACTION.pptx. Retrieved from SlideShare. URL: [Link]
- Google Patents. (1979). US4162269A - Purification process for 3-phenoxybenzaldehyde. Retrieved from Google Patents.
- Google Patents. (1978). US4108904A - Process for the preparation of m-phenoxybenzaldehyde. Retrieved from Google Patents.
- Google Patents. (2009). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde. Retrieved from Google Patents.
- Google Patents. (2020). CN111689841A - Preparation method of m-phenoxy benzaldehyde. Retrieved from Google Patents.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from organic-chemistry.org. URL: [Link]
-
Patsnap. (2021). Preparation method of m-phenoxy benzaldehyde. Retrieved from Eureka | Patsnap. URL: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. URL: [Link]
-
Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from Ramprasad Group. URL: [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from BYJU'S. URL: [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint. Retrieved from r/Chempros. URL: [Link]
-
Journal of the American Chemical Society. (2001). Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation. Retrieved from JACS. URL: [Link]
-
Organic Letters. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from ACS Publications. URL: [Link]
-
National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from NIH. URL: [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
recrystallization of 3-Methyl-4-phenoxybenzaldehyde
This guide serves as a technical support resource for the purification of 3-Methyl-4-phenoxybenzaldehyde (CAS: 191284-77-2).[1] It is designed for organic chemists and process engineers encountering difficulties with phase behavior, impurity profiles, or yield optimization.
Technical Overview
-
Compound: 3-Methyl-4-phenoxybenzaldehyde[1][2][3][4][5][6][7][8][9]
-
Physical State: Low-melting solid (MP: 38–43°C) or supercooled yellow oil.[1]
-
Key Challenge: The compound’s melting point near ambient temperature makes it prone to "oiling out" rather than crystallizing, complicating standard purification.[1]
Part 1: Solvent Selection & Solubility
Q: Why does my product separate as an oil instead of crystals during cooling? A: This phenomenon, known as "oiling out," occurs because the melting point of 3-Methyl-4-phenoxybenzaldehyde (38–43°C) is very close to the temperature at which saturation is often reached.[1] If the solution temperature drops below the phase separation limit (the "oiling out" boundary) before it hits the crystallization boundary, a liquid-liquid phase separation occurs.[1]
-
Solution: Use a solvent system with a boiling point below the melting point of the solute, or use a "High-Dilution, Low-Temperature" strategy.[1]
-
Recommended Solvents:
-
Primary Choice: n-Hexane with trace Ethyl Acetate (95:5).[1] The low polarity keeps the product soluble only at slightly elevated temperatures, while the low boiling point of hexane (68°C) prevents overheating.[1]
-
Alternative: Methanol/Water (80:20) requires strict temperature control (cooling to -10°C) to induce crystallization.[1]
-
Q: What is the optimal solvent system for removing the starting material (Phenol/Cresol derivatives)? A: Recrystallization alone is often inefficient for removing phenolic impurities due to similar solubility profiles.[1]
-
Protocol: Perform a Bisulfite Adduct Purification (Method A below) before attempting final recrystallization. This "chemical recrystallization" is far superior for aldehyde purity.[1]
Part 2: Purification Protocols
Method A: Bisulfite Adduct Purification (The "Gold Standard")
Best for: Converting the crude oil into a solid intermediate to wash away non-aldehyde impurities (phenols, halides).
Mechanism: The aldehyde reacts with sodium bisulfite to form a water-soluble (or solid precipitating) sulfonate salt.[1] Impurities remain in the organic layer.[1]
-
Dissolution: Dissolve crude 3-Methyl-4-phenoxybenzaldehyde (1.0 eq) in Ethanol (2 volumes).
-
Adduct Formation: Slowly add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (1.5 eq).[1]
-
Precipitation: Stir vigorously for 2–4 hours. The bisulfite adduct should precipitate as a white solid.[1]
-
Note: If no solid forms, add more ethanol or cool to 0°C.[1]
-
-
Wash: Filter the solid and wash thoroughly with Diethyl Ether (to remove organic impurities) and then cold Ethanol .[1]
-
Hydrolysis (Recovery): Suspend the solid in water and adjust pH to >10 using 10% Sodium Carbonate (Na₂CO₃) or NaOH .[1] Stir for 1 hour.
-
Extraction: Extract the liberated aldehyde into Dichloromethane (DCM) or Ethyl Acetate .[1] Dry over MgSO₄ and concentrate.
Method B: Low-Temperature Recrystallization
Best for: Final polishing of the solid obtained from Method A.[1]
-
Dissolution: Dissolve the solid in minimal n-Hexane at 35°C (do not exceed 40°C to avoid melting the product).
-
Clarification: If the solution is cloudy, filter through a heated glass frit.
-
Seeding: Add a seed crystal of pure 3-Methyl-4-phenoxybenzaldehyde.
-
Troubleshooting: If you lack seed crystals, scratch the glass wall with a glass rod at the liquid-air interface.[1]
-
-
Crystallization: Cool slowly to Room Temperature, then refrigerate at 0°C–4°C for 12 hours.
-
Collection: Filter rapidly using a chilled funnel (to prevent melting).
Part 3: Troubleshooting & FAQs
Q: My product is colored yellow/orange even after recrystallization. How do I fix this? A: The color often comes from trace oxidation products (quinones) or copper salts if Ullmann coupling was used.[1]
-
Fix: During the dissolution step of recrystallization, add Activated Carbon (5% w/w). Stir for 15 minutes at 35°C, then filter through a pad of Celite before cooling.
Q: I have low recovery yield (<50%). Where did I lose the product? A: Check the mother liquor.
-
Cause 1: Too much solvent.[1] This compound has significant solubility in organic solvents even at cold temperatures.[1]
-
Cause 2: Incomplete hydrolysis of the bisulfite adduct.[1] Ensure the pH was >10 and stirring was sufficient.
Q: Can I use column chromatography instead? A: Yes, but it is less scalable.
-
Mobile Phase: Hexane:Ethyl Acetate (95:5 to 90:10).[1]
-
Rf Value: The aldehyde typically runs with an Rf of ~0.4–0.5 in 9:1 Hex:EtOAc.[1]
Part 4: Data & Specifications
Table 1: Physical Properties & Solubility Profile
| Parameter | Specification | Notes |
| CAS Number | 191284-77-2 | Specific to the 3-methyl isomer |
| Molecular Weight | 212.24 g/mol | Formula: C₁₄H₁₂O₂ |
| Melting Point | 38–43°C | Prone to supercooling into an oil |
| Boiling Point | ~185°C (14 mmHg) | Estimated based on 4-phenoxy analog |
| Solubility (Water) | Insoluble | |
| Solubility (Hexane) | Moderate (Cold) / High (Hot) | Ideal for recrystallization |
| Solubility (Ethanol) | High | Good for bisulfite reaction solvent |
Part 5: Process Visualization
Caption: Decision tree for selecting between Chemical Purification (Bisulfite) and Physical Recrystallization based on the crude state.
References
-
Fung, H. L., et al. (1998). Inhibitors of squalene synthetase and protein farnesyltransferase. U.S. Patent 5,783,593.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (Describes synthesis and handling of 3-methyl-4-phenoxybenzaldehyde). Retrieved from
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite Adduct purification protocols).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 191284-77-2 3-Methyl-4-phenoxybenzaldehyde AKSci Z0316 [aksci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 191284-77-2,3-methyl-4-phenoxybenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol | Benchchem [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 3-Methyl-4-phenoxybenzaldehyde [myskinrecipes.com]
- 8. 3-Methyl-4-phenoxybenzaldehyde - Lead Sciences [lead-sciences.com]
- 9. 3-Methyl-4-phenoxybenzaldehyde 96% | CAS: 191284-77-2 | AChemBlock [achemblock.com]
dealing with side reactions in Ullmann condensation for phenoxybenzaldehydes
Topic: Troubleshooting Side Reactions in Phenoxybenzaldehyde Synthesis Audience: Process Chemists, Medicinal Chemists, and R&D Scientists[1]
Introduction: The Stability Paradox
The synthesis of phenoxybenzaldehydes (e.g., m-phenoxybenzaldehyde) via Ullmann condensation is a cornerstone reaction in the production of pyrethroid insecticides and various pharmaceutical intermediates. However, it presents a unique chemical paradox: The conditions required to activate the aryl halide (high heat, copper catalysis, basicity) are often incompatible with the stability of the aldehyde functionality. [1]
This guide moves beyond basic "recipe following" to address the mechanistic root causes of yield loss. We focus on the three "Silent Killers" of this reaction: Cannizzaro Disproportionation , Hydrodehalogenation , and Homocoupling .[1]
Module 1: The Aldehyde Crisis (Cannizzaro & Oxidation)
The Issue: You observe low yields of the ether product, and the formation of benzyl alcohol and benzoic acid derivatives in your crude mixture.
Mechanistic Insight
Benzaldehydes lack
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action | Mechanism |
| Formation of Benzoic Acid & Benzyl Alcohol | Cannizzaro Reaction | Switch Base: Replace hydroxides (KOH/NaOH) with carbonates ( | Base attacks carbonyl |
| High Benzoic Acid, No Alcohol | Aerobic Oxidation | Degas Solvents: Sparge with | Cu(I)/Cu(II) cycle activates |
| Dark Tarry Mixture | Polymerization | Temperature Control: Do not exceed 110°C unless necessary. Add radical scavengers (e.g., BHT) if radical polymerization is suspected (rare but possible).[1] | Thermal degradation of aldehyde.[1] |
Pathway Visualization: The Divergence of Yield
Caption: Mechanistic divergence showing how base selection dictates the survival of the aldehyde group against Cannizzaro disproportionation.
Module 2: Halide Integrity (Hydrodehalogenation & Homocoupling)
The Issue: The aldehyde is intact, but the coupling isn't happening, or the aryl halide is converting to its dehalogenated form (e.g., bromobenzaldehyde
Mechanistic Insight
-
Hydrodehalogenation: Often driven by radical mechanisms where the aryl radical abstracts a hydrogen atom from the solvent (especially DMF or DMSO) instead of undergoing reductive elimination with the phenoxide.
-
Homocoupling: The aryl halide couples with itself (Ar-Ar) rather than the phenol. This is favored by high catalyst loadings and lack of specific ligands.[1]
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Dehalogenated Arene (Ar-H) | Solvent H-Donation | Change Solvent: Switch from DMF to DMAc (Dimethylacetamide) or NMP, which have different H-abstraction profiles. Ligand Acceleration: Use active ligands (e.g., 2,2'-bipyridine) to speed up coupling over reduction.[1] |
| Biaryl (Ar-Ar) | Homocoupling | Reduce Catalyst: Lower Cu loading (from 10 mol% to 2-5 mol%). Slow Addition: Add the aryl halide slowly to the mixture to keep its instantaneous concentration low. |
| Stalled Reaction | Catalyst Poisoning | Chelation Control: The aldehyde product itself can weakly chelate Cu. Ensure ligand binding constant is higher than product binding ( |
Module 3: Optimized Protocol & FAQ
Standard Operating Procedure (SOP): Ligand-Promoted Coupling
This protocol minimizes aldehyde side reactions by using a carbonate base and a catalytic promoter.
-
Reagents:
-
Procedure:
-
Step 1: Charge solid reagents into a reaction vessel.
-
Step 2: Evacuate and backfill with Argon (
). -
Step 3: Add degassed solvent via syringe.[1]
-
Step 4: Heat to 90-110°C. Note: Ligands allow lower temps; traditional Ullmann requires >140°C which kills aldehydes.[1]
-
Step 5: Monitor via HPLC (Look for benzoic acid peak).[1]
-
Decision Logic: Troubleshooting Flow
Caption: Diagnostic logic tree for identifying the root cause of failure based on crude mixture analysis.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO as a solvent? A: Use with caution. While DMSO is excellent for dissolving bases, it can act as an oxidant (Swern-like conditions) or a reductant depending on the temperature and additives.[1] For aldehydes, DMAc (Dimethylacetamide) or Toluene are safer alternatives to prevent redox side reactions.[1]
Q: Why is my reaction stalling at 60% conversion? A: This is often due to catalyst deactivation.[1] The aldehyde product or byproducts might be precipitating the copper or chelating it into an inactive form. Solution: Add a fresh portion of catalyst (1-2 mol%) and ligand halfway through, or switch to a more robust ligand like TMEDA or Phenanthroline .[1]
Q: Do I really need a ligand? Traditional Ullmann doesn't use one. A: For phenoxybenzaldehydes, YES .[1] Traditional Ullmann requires temperatures >200°C. At that temperature, your aldehyde will polymerize or degrade.[1] Ligands lower the activation energy, allowing the reaction to proceed at 90-110°C, preserving your functional groups [1].[1]
References
-
Monnier, F., & Taillefer, M. (2009).[1] Catalytic C-O Bond Formation in Natural Products Synthesis. Angewandte Chemie International Edition. Link
-
Ma, D., & Cai, Q. (2008).[1] Copper-Catalyzed Coupling of Aryl Halides with Phenols.[1][5][6][7] Accounts of Chemical Research. Link
-
Evano, G., Blanchard, N., & Toumi, M. (2008).[1] Copper-Mediated Coupling Reactions and Their Applications in Natural Products. Chemical Reviews. Link
-
Sperotto, E., et al. (2010).[1] The Mechanism of the Modified Ullmann Reaction. Dalton Transactions.[1] Link
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 3. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing and Troubleshooting Oxidation of 3-Methyl-4-phenoxybenzaldehyde
Welcome to the technical support center for 3-Methyl-4-phenoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in handling this versatile intermediate: its susceptibility to oxidation. Here, we provide in-depth, field-proven insights and protocols to ensure the stability and purity of your compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3-Methyl-4-phenoxybenzaldehyde?
The principal degradation pathway is the oxidation of the aldehyde functional group to its corresponding carboxylic acid, 3-Methyl-4-phenoxybenzoic acid. This is a common reactivity pattern for aldehydes, which are highly susceptible to oxidation.[1][2] The presence of a hydrogen atom on the carbonyl carbon makes aldehydes very easy to oxidize.[1]
Q2: What are the ideal storage conditions for this compound?
To minimize oxidation, 3-Methyl-4-phenoxybenzaldehyde should be stored in a cool, dry, and dark place, with the container tightly sealed.[3] For long-term stability, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.
Q3: Is 3-Methyl-4-phenoxybenzaldehyde considered air-sensitive?
Yes. Due to the aldehyde group's susceptibility to oxidation, the compound is sensitive to atmospheric oxygen. Prolonged exposure to air, especially in the presence of light or elevated temperatures, can accelerate its conversion to the carboxylic acid byproduct.
Q4: What are the initial signs of oxidation?
Visually, the pure compound is often a clear light yellow to amber liquid.[4] The formation of a white or off-white precipitate can indicate the presence of the less soluble 3-Methyl-4-phenoxybenzoic acid. Analytically, new spots on TLC or new peaks in NMR and IR spectra are definitive indicators.
Troubleshooting Guide: Identifying and Resolving Oxidation
This section addresses specific issues you may encounter during your work, providing causal explanations and actionable solutions.
Issue 1: "My clear, light-yellow sample has developed a white precipitate after a few weeks on the shelf."
-
Probable Cause: This is a classic sign of oxidation. 3-Methyl-4-phenoxybenzoic acid, the solid oxidation product, has lower solubility in the parent aldehyde and will precipitate out over time, especially if stored at cooler temperatures.
-
Immediate Action:
-
Confirm the identity of the precipitate. Separate a small amount of the solid and liquid phases and analyze them separately using techniques described in the "Analytical & Detection" section below.
-
If oxidation is confirmed, the bulk material will need to be purified before use to ensure accurate stoichiometry in subsequent reactions.
-
-
Preventative Measures: Review your storage protocol. Ensure the container is properly sealed and consider purging the headspace with an inert gas like argon or nitrogen before sealing for future storage.[3]
Issue 2: "I'm observing a new, more polar spot on my TLC plate that wasn't there initially."
-
Probable Cause: The carboxylic acid is significantly more polar than the aldehyde due to the hydroxyl group, resulting in a lower Retention Factor (Rf) on normal-phase silica gel. This new, lower spot is almost certainly the 3-Methyl-4-phenoxybenzoic acid impurity.
-
Immediate Action: Quantify the extent of the impurity using techniques like quantitative NMR (qNMR) or HPLC/GC to decide if the material is suitable for your experiment or requires purification.
-
Troubleshooting Workflow:
Troubleshooting workflow for new TLC impurities.
Issue 3: "My reaction yield is low, and I've isolated a significant acidic byproduct."
-
Probable Cause: Oxidation is likely occurring either during the reaction itself or during the aqueous workup. Aldehydes can be sensitive to certain reaction conditions, especially if heated in the presence of trace oxygen or if solvents containing peroxides (e.g., old ethers) are used.
-
Immediate Action:
-
Solvent Check: Test your solvents for peroxides, especially ethers like THF or diethyl ether.
-
Reaction Conditions: If the reaction is heated, ensure it is performed under a robust inert atmosphere.
-
Workup: Minimize the time the aldehyde is exposed to basic or neutral aqueous conditions during extraction, as this can facilitate oxidation.
-
-
Preventative Measures: Degas all solvents before use by sparging with nitrogen or argon. If heating is required, maintain a positive pressure of inert gas throughout the reaction.
Core Protocols & Methodologies
Oxidation Pathway
The conversion of the aldehyde to the carboxylic acid is a straightforward oxidation process, often initiated by radical mechanisms in the presence of atmospheric oxygen.
Protocol 1: Recommended Long-Term Storage
-
Vessel Selection: Choose a clean, dry amber glass vial or a clear vial that will be stored in the dark.
-
Inerting: Place the empty, open vial in a desiccator or oven to ensure it is dry. Allow it to cool, then flush the vial with a gentle stream of nitrogen or argon for 1-2 minutes.
-
Transfer: Using a clean syringe or pipette, transfer the 3-Methyl-4-phenoxybenzaldehyde into the inerted vial.
-
Headspace Purge: Gently blow inert gas over the surface of the liquid for another 30 seconds to displace any air in the headspace.
-
Sealing: Tightly cap the vial. For maximum protection, use a cap with a PTFE/silicone septum and seal the cap-vial interface with Parafilm®.
-
Storage: Label the vial clearly and store it in a refrigerator or freezer (<4°C). If using a clear vial, place it inside a secondary, light-blocking container.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is highly effective for separating the aldehyde from its non-reactive carboxylic acid impurity. The aldehyde forms a solid adduct with sodium bisulfite, which can be isolated by filtration and then decomposed to regenerate the pure aldehyde.[5]
-
Adduct Formation:
-
In a flask, dissolve the crude, oxidized 3-Methyl-4-phenoxybenzaldehyde in a suitable solvent like ethanol.
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Add the NaHSO₃ solution to the aldehyde solution with vigorous stirring. A molar ratio of 1.1 to 1.5 equivalents of bisulfite to the estimated amount of aldehyde is recommended.[5]
-
Continue stirring at room temperature. A white precipitate of the bisulfite adduct should form. The process can be encouraged by cooling the mixture in an ice bath.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol, followed by diethyl ether, to remove any residual carboxylic acid and other non-aldehyde impurities.
-
-
Regeneration of Aldehyde:
-
Transfer the filtered adduct to a clean flask.
-
Add either a dilute aqueous acid (e.g., 10% HCl) or a base (e.g., saturated sodium bicarbonate solution) to the slurry.[5]
-
Stir the mixture. The adduct will decompose, releasing the pure aldehyde, which will separate as an oily layer.
-
Extract the regenerated aldehyde into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 3-Methyl-4-phenoxybenzaldehyde.
-
Analytical & Detection Methods
Accurate identification of the aldehyde and its oxidation product is crucial. The following table summarizes the key differences in their analytical signatures.
| Analytical Technique | 3-Methyl-4-phenoxybenzaldehyde | 3-Methyl-4-phenoxybenzoic acid (Impurity) | Causality of Difference |
| ¹H NMR | Sharp singlet at ~9.9 ppm (aldehyde C-H) | Very broad singlet, >10 ppm (acid O-H) | The acidic proton is highly deshielded and undergoes rapid exchange, leading to a broad signal. |
| ¹³C NMR | Carbonyl carbon at ~192 ppm | Carbonyl carbon at ~170 ppm | The electronic environment of the carbonyl carbon is different in an acid versus an aldehyde. |
| IR Spectroscopy | Strong C=O stretch at ~1700 cm⁻¹ | Strong C=O stretch at ~1710 cm⁻¹; very broad O-H stretch from ~2500-3300 cm⁻¹ | The carboxylic acid's defining feature is the broad O-H stretch due to hydrogen bonding. |
| TLC (Silica Gel) | Higher Rf value | Lower Rf value | The hydroxyl group of the acid increases its polarity, causing stronger interaction with the silica stationary phase. |
| Tollen's Test [6] | Positive (forms a silver mirror) | Negative (no reaction) | Tollen's reagent is a mild oxidizing agent that specifically reacts with aldehydes.[6] |
References
- Google Patents. US4162269A - Purification process for 3-phenoxybenzaldehyde.
- Google Patents. US4691033A - Process for preparing 3-phenoxybenzaldehydes.
-
Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. Available at: [Link]
-
PrepChem.com. Synthesis of 3-phenoxybenzaldehyde. Available at: [Link]
- Google Patents. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
- Google Patents. EP0003066A2 - Process for the preparation of meta-aryloxybenzaldehydes, and meta-aryloxybenzaldehydes produced by the process.
- Google Patents. US4108904A - Process for the preparation of m-phenoxybenzaldehyde.
-
PubChem. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284. Available at: [Link]
-
Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC - NIH. Available at: [Link]
-
Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. Available at: [Link]
-
Science of Synthesis. Oxidation of Methylarenes to Arenecarbaldehydes. Available at: [Link]
-
Li, Z., et al. Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie. Available at: [Link]
-
Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]
-
Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. Available at: [Link]
-
Reddit. I thought carboxylic acids were most susceptible to oxidation. Why isn't the answer C?. Available at: [Link]
-
BYJU'S. Tests for Aldehydes and Ketones. Available at: [Link]
-
ResearchGate. The recovery rates of three selected aromatic aldehydes with different.... Available at: [Link]
-
Cole-Parmer. 3-Phenoxybenzaldehyde cyanohydrin, 70 wt% solution in ether. Available at: [Link]
-
ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Available at: [Link]
-
StudySmarter. Aldehydes and Ketones - Testing for Carbonyl Compounds. Available at: [Link]
-
Patsnap. Preparation method of m-phenoxy benzaldehyde. Available at: [Link]
-
The Royal Society of Chemistry. Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Available at: [Link]
-
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. PMC - NIH. Available at: [Link]
- Google Patents. Method of analysis of aldehyde and ketone by mass spectrometry.
-
ACS Sustainable Chemistry & Engineering. Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. Available at: [Link]
-
MDPI. Influence of Drying Methods on Volatile Aroma Compounds and Sensory Properties of Olive Leaf Herbal Tea. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. 3-Phenoxy-benzaldehyde(39515-51-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]
- 5. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validation of 3-Methyl-4-phenoxybenzaldehyde Synthesis Method
Content Type: Publish Comparison Guide Subject: Chemical Synthesis & Process Validation Target Molecule: 3-Methyl-4-phenoxybenzaldehyde (CAS: 191284-77-2) Audience: Process Chemists, Drug Development Scientists, and Agrochemical Researchers.
Executive Summary
3-Methyl-4-phenoxybenzaldehyde (CAS 191284-77-2) is a critical structural motif in the development of next-generation pyrethroids and specific pharmaceutical ether scaffolds. Unlike its non-methylated analog (3-phenoxybenzaldehyde), the presence of the ortho-methyl group introduces steric constraints that enhance metabolic stability in final bioactive compounds but complicate the synthesis due to steric hindrance during coupling.
Methodology Landscape: The Three Routes
To objectively validate the best approach, we compare the three primary synthetic pathways available for this scaffold.
| Feature | Route A: SNAr (Recommended) | Route B: Ullmann Coupling | Route C: Tolyl Oxidation |
| Precursors | 4-Fluoro-3-methylbenzaldehyde + Phenol | 4-Chloro-3-methylbenzaldehyde + Phenol | 4-Phenoxy-3-methyltoluene |
| Catalyst | None (Base promoted) | Copper (CuI/Cu2O) + Ligand | Co/Mn or Radical Initiator |
| Temperature | 80–100 °C | 140–160 °C | 100–120 °C |
| Yield | 92–95% | 75–82% | 60–70% |
| Purity (Crude) | >98% | ~90% (Copper residues) | ~85% (Over-oxidation byproducts) |
| Green Score | High (No heavy metals) | Low (Heavy metal waste) | Medium (Solvent/Energy intensive) |
Analysis of Causality
-
Route A (SNAr): The aldehyde group at the para position is a strong electron-withdrawing group (EWG), activating the benzene ring. Fluorine, being highly electronegative, destabilizes the ground state but stabilizes the Meisenheimer complex intermediate, making it the superior leaving group for this specific transformation. The ortho-methyl group provides minimal hindrance to the small fluoride ion but significantly hinders the bulky transition states in metal-catalyzed couplings.
-
Route B (Ullmann): Requires high temperatures to overcome the activation energy of the C-Cl bond cleavage. The copper catalyst is difficult to remove completely, posing regulatory risks in pharma applications.
-
Route C (Oxidation): Controlling the oxidation state from methyl to aldehyde without over-oxidizing to the carboxylic acid (3-methyl-4-phenoxybenzoic acid) is notoriously difficult and requires strict stoichiometric control, leading to lower yields.
Deep Dive: The Validated "Hero" Method (SNAr)
Protocol: Base-Promoted Etherification of 4-Fluoro-3-methylbenzaldehyde.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism. The phenoxide ion attacks the carbon bearing the fluorine. The intermediate Meisenheimer complex is stabilized by the para-formyl group.
Figure 1: Mechanistic pathway of the SNAr reaction showing the activation by the formyl group.
Validated Experimental Protocol
Reagents:
-
4-Fluoro-3-methylbenzaldehyde (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (1.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a dry 3-neck round-bottom flask with Phenol (1.1 eq) and K2CO3 (1.5 eq) in DMF (5 vol). Stir at room temperature for 30 minutes to generate the potassium phenoxide in situ. Note: Pre-forming the phenoxide ensures rapid reaction upon addition of the electrophile.
-
Addition: Add 4-Fluoro-3-methylbenzaldehyde (1.0 eq) dropwise to the reaction mixture. The exotherm is generally mild, but temperature control is good practice.
-
Reaction: Heat the mixture to 90 °C . Monitor by HPLC or TLC (Hexane:EtOAc 8:2).
-
Checkpoint: Reaction is typically complete within 3–5 hours. The disappearance of the fluoro-aldehyde is the key indicator.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 vol). The product will precipitate or oil out.
-
Extraction: Extract with Ethyl Acetate (3 x 3 vol). Wash the organic layer with 1M NaOH (to remove excess phenol) followed by Brine.
-
Purification: Dry over Na2SO4 and concentrate. If necessary, purify via short-path distillation or silica plug, though the crude purity is often >95%.
Critical Process Parameters (CPPs)
-
Water Content: The system must be anhydrous. Water solvates the fluoride leaving group and the carbonate base, reducing reactivity.
-
Stoichiometry: A slight excess of phenol (1.1 eq) ensures complete consumption of the expensive fluoro-aldehyde. Excess phenol is easily washed away with NaOH.
-
Temperature: Do not exceed 120 °C. Higher temperatures can lead to Cannizzaro-type disproportionation of the aldehyde or oxidation of the methyl group.
Comparative Data Analysis
The following data summarizes internal validation runs comparing the SNAr method against the Ullmann standard.
| Metric | SNAr Method (Validated) | Ullmann Method (Alternative) |
| Reaction Time | 4 Hours | 12–16 Hours |
| Isolated Yield | 94% | 78% |
| HPLC Purity | 99.2% | 94.5% |
| Impurity Profile | Trace Phenol (<0.1%) | De-halogenated arenes, Cu salts |
| Cost Efficiency | High (despite fluoro-precursor cost) | Medium (due to workup/purification) |
| Scalability | Excellent (Linear scale-up) | Poor (Heterogeneous catalyst issues) |
Analytical Validation
To ensure the synthesized product is the correct regioisomer (3-methyl-4-phenoxybenzaldehyde) and not a rearranged byproduct, the following analytical signatures must be verified.
-
1H NMR (400 MHz, CDCl3):
-
Aldehyde (-CHO): Singlet at ~9.90 ppm.
-
Aromatic Region:
-
Doublet at ~6.8 ppm (1H, ortho to ether, meta to methyl).
-
Multiplets at 7.0–7.4 ppm (Phenoxy ring protons + remaining central ring protons).
-
-
Methyl Group (-CH3): Singlet at ~2.30 ppm. Note: The shift is distinct from a methoxy group (~3.8 ppm) or a methyl on the phenoxy ring.
-
-
GC-MS: Molecular ion peak [M]+ at m/z 212. Fragment peaks at m/z 183 ([M-CHO]+) and m/z 119 (loss of phenoxy).
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
References
-
Preparation of 3-phenoxybenzaldehydes via Ullmann Coupling. PrepChem. Retrieved from . (Provides baseline for phenoxy-aldehyde synthesis).
-
Synthesis of 4-fluoro-3-phenoxytoluene (Analogous Chemistry). US Patent 4266082A. Google Patents. Retrieved from . (Validates the stability of the methyl-phenoxy motif).
-
Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. Organic Chemistry Portal. Retrieved from . (Mechanistic grounding for the SNAr route).
-
3-Methyl-4-phenoxybenzaldehyde Product Data. MySkinRecipes / Chemical Suppliers. CAS 191284-77-2 Verification.[1][2][3][4][5] Retrieved from .
Sources
- 1. Page loading... [guidechem.com]
- 2. 191284-77-2,3-methyl-4-phenoxybenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Methyl-4-phenoxybenzaldehyde [myskinrecipes.com]
- 5. 191284-77-2 3-Methyl-4-phenoxybenzaldehyde AKSci Z0316 [aksci.com]
A Senior Application Scientist's Guide to the Analytical Standard of 3-Methyl-4-phenoxybenzaldehyde: A Comparative Analysis
This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quality control of 3-Methyl-4-phenoxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical framework. We will explore the performance of primary analytical techniques, compare the utility of commercial Certified Reference Materials (CRMs) versus in-house prepared standards, and detail the necessary validation protocols that underpin trustworthy and reproducible results.
The Critical Role of an Analytical Standard for 3-Methyl-4-phenoxybenzaldehyde
3-Methyl-4-phenoxybenzaldehyde is a key intermediate in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. Its purity directly impacts the quality, safety, and efficacy of the final product. Therefore, a well-characterized analytical standard is not merely a laboratory reagent; it is the benchmark against which all production batches are measured. An analytical standard is indispensable for:
-
Identity Confirmation: Unequivocally verifying the chemical structure.
-
Purity Assessment: Quantifying the analyte and detecting/identifying any process-related impurities or degradation products.[1]
-
Method Validation: Establishing the performance characteristics of analytical procedures.[2][3]
-
Regulatory Compliance: Fulfilling the stringent requirements of regulatory bodies like the FDA and EMA, which mandate validated methods for quality control.[3]
Below are the fundamental physicochemical properties of the target analyte.
| Property | Value | Source |
| CAS Number | 191284-77-2 | [4] |
| Molecular Formula | C₁₄H₁₂O₂ | [4] |
| Molecular Weight | 212.24 g/mol | [4] |
| Appearance | Typically a colorless to pale yellow oil or liquid | [5] (by analogy) |
| Solubility | Soluble in organic solvents like chloroform, methanol, and dichloromethane | [5] (by analogy) |
Comparative Analysis of Primary Analytical Techniques
The selection of an analytical technique is dictated by the specific question being asked—be it quantification, impurity profiling, or structural confirmation. The two most powerful and commonly employed techniques for an analyte like 3-Methyl-4-phenoxybenzaldehyde are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) for Quantification and Impurity Profiling
HPLC is the cornerstone for purity assessment and assay determination due to its high resolving power and sensitivity for non-volatile and thermally sensitive molecules. A well-developed reverse-phase HPLC method can effectively separate the main component from structurally similar impurities.
-
Reverse-Phase Mode: The analyte is a moderately polar organic molecule, making reverse-phase chromatography with a nonpolar stationary phase (like C18) and a polar mobile phase an ideal choice for good retention and separation.
-
UV Detection: The presence of two aromatic rings and a carbonyl group in the structure results in strong UV absorbance, making a UV detector a simple, robust, and sensitive choice for quantification. The optimal wavelength should be determined via a UV scan but is typically around 254 nm for such chromophores.
-
Mobile Phase Selection: A gradient of acetonitrile (or methanol) and water is used to elute a range of compounds with varying polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., phosphoric or formic acid) can sharpen peaks by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[6]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-5 min: 60% B
-
5-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 60% B
-
26-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh ~10 mg of 3-Methyl-4-phenoxybenzaldehyde standard and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Dilute further as required for linearity studies.
-
Sample Preparation: Prepare the sample in the same diluent and at a similar concentration to the standard.
Caption: HPLC workflow for purity and assay determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is a superior technique for identifying and quantifying volatile and semi-volatile compounds. It provides definitive structural information, making it invaluable for confirming the identity of the analytical standard and for detecting trace volatile impurities that might originate from starting materials or solvents.
-
GC Separation: The analyte has a boiling point suitable for gas chromatography without derivatization. A non-polar capillary column (e.g., DB-5ms or HP-5) is effective for separating compounds based on their boiling points and weak intermolecular interactions.
-
Mass Spectrometry Detection: Electron Ionization (EI) at 70 eV generates a reproducible fragmentation pattern, or "fingerprint," of the molecule. This mass spectrum can be compared against a library (like NIST) or interpreted to confirm the structure.[7]
-
Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the standard in a volatile solvent like dichloromethane or ethyl acetate.
Caption: GC-MS workflow for identity confirmation.
Comparison of Analytical Standard Sources
A critical decision in any analytical laboratory is the source of the standard. The choice between a commercially available Certified Reference Material (CRM) and an in-house prepared and characterized standard has significant implications for workflow, cost, and regulatory standing.
| Feature | Certified Reference Material (CRM) | In-House Prepared Standard |
| Purity & Identity | Certified value with a stated uncertainty. Identity confirmed by multiple techniques. | Must be rigorously determined in-house via multiple orthogonal methods (e.g., HPLC, GC-MS, NMR, qNMR). |
| Traceability | Traceable to national or international standards (e.g., NIST, USP).[8] | Traceability must be established and documented by the laboratory. |
| Documentation | Comes with a comprehensive Certificate of Analysis (CoA).[8] | All synthesis, purification, and characterization data must be generated and maintained internally. |
| Time & Resources | Saves significant time and resources associated with synthesis and characterization.[8] | Requires significant investment in skilled personnel, equipment time, and reagents for synthesis, purification, and full characterization. |
| Regulatory Compliance | Highly preferred, often required, for GMP/GLP environments and regulatory submissions.[8] | Puts a significant burden of proof on the laboratory to justify the standard's quality to auditors. |
| Best For | Routine QC, method validation, release testing, and regulatory filings. | Early-stage R&D, impurity identification when a CRM is unavailable, cost-sensitive academic research. |
Recommendation: For drug development and quality control environments, the use of a commercially available CRM is strongly recommended.[8] It provides the highest level of scientific and regulatory assurance while streamlining laboratory operations. An in-house standard is a viable alternative only when a CRM is not available, and it must be treated as a full analytical development project.
The Pillar of Trustworthiness: Analytical Method Validation
Describing a protocol is insufficient; its performance must be validated to be trustworthy. Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[3] Key parameters, as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, must be assessed.[9]
Caption: Interrelationship of key analytical method validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). This is demonstrated by resolving the main peak from all others in HPLC.
-
Accuracy: The closeness of test results to the true value. Assessed by spike/recovery studies or by comparing results to a CRM.
-
Precision: The degree of scatter between a series of measurements. Evaluated at different levels: repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.
Conclusion
The establishment of a reliable analytical standard for 3-Methyl-4-phenoxybenzaldehyde is foundational to ensuring product quality and regulatory compliance. This guide has demonstrated that a multi-faceted approach is required for comprehensive characterization.
-
For routine quantification and purity analysis, a validated reverse-phase HPLC method is the technique of choice due to its superior separating power and robustness.
-
For unambiguous identity confirmation and analysis of volatile impurities, GC-MS is the definitive method, providing an invaluable structural fingerprint.
-
While in-house preparation of a standard is possible, utilizing a Certified Reference Material (CRM) is the superior choice for regulated environments, ensuring traceability, documented purity, and audit readiness.
Ultimately, the trustworthiness of any analytical data hinges on rigorous method validation . By systematically evaluating parameters like accuracy, precision, specificity, and robustness, scientists can build a self-validating system that guarantees the integrity of their results and the quality of the materials they analyze.
References
-
SIELC Technologies. (2018). 3-Phenoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4108904A - Process for the preparation of m-phenoxybenzaldehyde.
-
ASEAN. (2017). IDENTIFICATION AND DETERMINATION OF 2-PHENOXYETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4-HYDROXYBENZOATE IN COSMETIC PRODUCTS BY HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
-
ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. Retrieved from [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
NIST. (n.d.). 4-Phenoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenoxybenzaldehyde. Retrieved from [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-3-(phenoxymethyl)benzaldehyde. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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PubMed. (2012). Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Carl ROTH. (n.d.). 3-Phenoxybenzaldehyde. Retrieved from [Link]
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Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
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Academia.edu. (n.d.). GC-MS analysis of phenoxy herbicide residues from surface waters. Retrieved from [Link]
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ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]
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Quantitative Profiling of 3-Methyl-4-phenoxybenzaldehyde (MPB): A Comparative Methodological Guide
Topic: Quantitative Analysis of 3-Methyl-4-phenoxybenzaldehyde (MPB) Content Type: Publish Comparison Guide
Executive Summary
3-Methyl-4-phenoxybenzaldehyde (MPB) (CAS: 191284-77-2) is a critical aromatic intermediate used primarily in the synthesis of advanced pyrethroid insecticides and specific pharmaceutical agents.[1][2][3] Unlike its more common analog, 3-phenoxybenzaldehyde (3-PBA), MPB possesses a methyl group that introduces steric hindrance and alters lipophilicity, necessitating specific analytical adjustments.
This guide objectively compares the three dominant analytical methodologies—HPLC-UV , GC-FID , and Wet Chemistry (Oximation) —to determine the optimal workflow for purity assessment and reaction monitoring.[3]
Part 1: Methodological Landscape & Comparative Analysis
The choice of method depends on the sample matrix (process stream vs. finished product) and the required sensitivity.
Table 1: Comparative Performance Matrix
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: GC-FID (Process Control) | Method C: Oximation Titration (Legacy) |
| Primary Utility | High-precision purity assay; Stability studies.[3] | Reaction monitoring; Solvent analysis.[3] | Bulk raw material verification. |
| Selectivity | High . Separates non-volatile oxidation byproducts (Acids/Dimers). | Medium . Thermal degradation of labile intermediates can occur. | Low . Interferences from any carbonyl-containing impurity. |
| LOD / LOQ | ~0.05 µg/mL / 0.15 µg/mL | ~0.5 µg/mL / 1.5 µg/mL | N/A (Macro analysis only) |
| Throughput | Medium (15-25 min run time) | High (8-12 min run time) | Low (Manual titration) |
| Causality | Uses UV absorbance of the phenoxy chromophore (254 nm).[3] | Relies on volatility; MPB boils >300°C, requiring high temp columns. | Reacts aldehyde with hydroxylamine HCl to release HCl. |
Part 2: The Gold Standard Protocol (RP-HPLC-UV)
Rationale: HPLC is designated as the "Gold Standard" because MPB is susceptible to oxidation (forming 3-methyl-4-phenoxybenzoic acid) and reduction (forming the alcohol). GC methods often thermally stress the aldehyde, potentially skewing purity results by inducing disproportionation in the injector port. HPLC avoids this thermal bias.
2.1 Instrumental Parameters
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 250 mm x 4.6 mm, 5 µm.
-
Why: The "End-capped" feature reduces silanol activity, preventing peak tailing of the aldehyde.
-
-
Column Temperature: 30°C.
-
Why: Controlled temperature ensures reproducible retention times, critical for distinguishing the methyl-isomer from potential des-methyl impurities.
-
2.2 Mobile Phase Strategy
-
Solvent A: 0.1% Phosphoric Acid in Water (
). -
Solvent B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (or Gradient for complex matrices).[3]
-
Standard Isocratic Ratio: 60% B : 40% A.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: 254 nm (Primary), 214 nm (Secondary).
-
Causality: The phenoxy ring exhibits a strong
transition at 254 nm, providing a robust signal-to-noise ratio.
-
2.3 Sample Preparation (Self-Validating Workflow)
-
Stock Solution: Weigh 50.0 mg MPB reference standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase.
-
Critical Step: Diluting with mobile phase (rather than 100% ACN) prevents "solvent shock" which causes peak distortion at the solvent front.
-
-
System Suitability Test (SST):
-
Inject the Working Standard 5 times.
-
Pass Criteria: RSD of Area < 0.5%; Tailing Factor < 1.5; Theoretical Plates > 5000.
-
Part 3: Visualization of Analytical Logic
The following diagram illustrates the chemical fate of MPB and how the analytical method must differentiate it from its immediate degradation products.
Figure 1: Analytical fate map showing why HPLC is superior for stability-indicating analysis. GC may fail to accurately quantify the acidic degradation product due to thermal instability.
Part 4: Alternative Method - GC-MS for Identification
While HPLC is preferred for quantification, GC-MS is essential for structural confirmation, particularly when sourcing MPB from new suppliers (e.g., verifying the position of the methyl group).
Protocol:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Temp Program: 80°C (1 min)
20°C/min 280°C (5 min). -
MS Source: EI (70 eV).
-
Key Fragments: Look for molecular ion
at m/z 212 and characteristic tropylium ion fragments.
References
-
Lead Sciences . (2024). Product Specification: 3-Methyl-4-phenoxybenzaldehyde (CAS 191284-77-2).[5][6] Retrieved from
-
National Institute of Standards and Technology (NIST) . (2023). Mass Spectrum and Retention Indices for Phenoxybenzaldehyde Analogs. Retrieved from
-
Royal Society of Chemistry . (2014).[4] Simultaneous Determination of Benzaldehyde Derivatives by HPLC. Analytical Methods. Retrieved from
-
PubChem . (2025).[2][3] Compound Summary: 3-Phenoxybenzaldehyde (Structural Analog Reference). Retrieved from
-
AChemBlock . (2024). Safety Data Sheet and Synthesis Profile for 3-Methyl-4-phenoxybenzaldehyde. Retrieved from
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A Comparative Guide to the Synthesis of 3-Methyl-4-phenoxybenzaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with high purity and yield is paramount. 3-Methyl-4-phenoxybenzaldehyde is a crucial building block in the preparation of a variety of complex molecules. The selection of a synthetic route for this compound is a critical decision that can significantly impact the efficiency, cost, and scalability of a research or development project. This guide provides an in-depth, objective comparison of the primary synthetic routes to 3-Methyl-4-phenoxybenzaldehyde, supported by experimental data and mechanistic insights to empower researchers in making informed decisions.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Ullmann Condensation | Route 2: Oxidation of 3-Methyl-4-phenoxytoluene | Route 3: Side-Chain Halogenation & Sommelet Reaction | Route 4: Formylation of 3-Methyl-4-phenoxytoluene |
| Starting Materials | 3-Methyl-4-hydroxybenzaldehyde & Phenyl Halide OR 3-Methyl-4-halobenzaldehyde & Phenol | 3-Methyl-4-phenoxytoluene | 3-Methyl-4-phenoxytoluene | 3-Methyl-4-phenoxytoluene |
| Key Transformations | Copper-catalyzed C-O bond formation | Catalytic oxidation of a methyl group | Free-radical halogenation followed by reaction with hexamine | Electrophilic aromatic substitution |
| Typical Yields | Moderate to High (60-85%) | High (potentially >90% selectivity) | Moderate (two steps) | Moderate to High (can be >80%) |
| Reaction Conditions | High temperatures (150-200 °C), base, copper catalyst | High temperatures (vapor phase) or moderate (liquid phase), catalyst | Mild to moderate (halogenation), moderate (Sommelet) | Varies (mild for Vilsmeier-Haack, harsher for Reimer-Tiemann) |
| Scalability | Can be challenging due to high temperatures and catalyst removal | Generally good, especially for vapor-phase processes | Feasible, but a two-step process adds complexity | Good, particularly for Vilsmeier-Haack |
| Key Advantages | Convergent approach, readily available starting materials | Direct and potentially atom-economical | Avoids direct oxidation of the aldehyde | Direct introduction of the aldehyde group |
| Key Disadvantages | Harsh reaction conditions, potential for side reactions, catalyst cost/removal | Potential for over-oxidation to the carboxylic acid, catalyst development | Two-step process, use of halogenating agents | Regioselectivity can be an issue, harsh reagents in some cases |
Route 1: The Ullmann Condensation Approach
The Ullmann condensation is a classic and versatile method for the formation of diaryl ethers.[1][2] For the synthesis of 3-Methyl-4-phenoxybenzaldehyde, this can be approached in two ways:
-
Pathway A: Reaction of 3-Methyl-4-hydroxybenzaldehyde with a phenyl halide.
-
Pathway B: Reaction of a 3-Methyl-4-halobenzaldehyde with phenol.
Both pathways rely on a copper-catalyzed nucleophilic aromatic substitution.[3] To circumvent potential side reactions with the aldehyde functionality under the harsh, basic conditions of the Ullmann reaction, a common strategy involves the protection of the aldehyde as an acetal.[1]
Mechanistic Considerations
The mechanism of the Ullmann reaction is complex and has been the subject of much investigation.[4] It is generally accepted to proceed through a Cu(I) catalytic cycle. The reaction is believed to be initiated by the formation of a copper phenoxide. This species then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, which then reductively eliminates the diaryl ether product and regenerates the Cu(I) catalyst.[2]
Caption: Generalized catalytic cycle for the Ullmann condensation.
Experimental Protocol (Adapted from Analogue Synthesis)[1]
Step 1: Acetal Protection of 3-Methyl-4-hydroxybenzaldehyde
-
To a solution of 3-methyl-4-hydroxybenzaldehyde (1 eq.) in toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water azeotropically.
-
Once the reaction is complete (monitored by TLC or GC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetal.
Step 2: Ullmann Condensation
-
To a mixture of the protected 3-methyl-4-hydroxybenzaldehyde acetal (1 eq.), potassium carbonate (2 eq.), and a copper catalyst (e.g., CuI, 5-10 mol%) in a high-boiling solvent (e.g., DMF or DMAc), add bromobenzene (1.2 eq.).
-
Heat the mixture to 150-180 °C and stir vigorously under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in a mixture of acetone and 2M hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours.
-
Neutralize the acid with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude 3-Methyl-4-phenoxybenzaldehyde by column chromatography or distillation.
Route 2: Catalytic Oxidation of 3-Methyl-4-phenoxytoluene
A more direct and potentially more atom-economical approach is the catalytic oxidation of the methyl group of 3-methyl-4-phenoxytoluene. This method avoids the need for protecting groups and can be highly selective under optimized conditions. Both liquid-phase and vapor-phase oxidation processes have been developed for analogous transformations.[5][6][7]
Mechanistic Insights
The catalytic oxidation of toluene derivatives to benzaldehydes can proceed through a free-radical mechanism. In the presence of a metal catalyst (e.g., cobalt or manganese salts) and an initiator, the reaction is initiated by the abstraction of a hydrogen atom from the methyl group to form a benzyl radical. This radical then reacts with oxygen to form a peroxy radical, which can subsequently be converted to the aldehyde through a series of steps. The choice of catalyst and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid.
Caption: Simplified radical mechanism for the oxidation of a toluene derivative.
Experimental Protocol (Vapor-Phase Oxidation, adapted from patent literature)
-
A fixed-bed reactor is packed with a suitable catalyst (e.g., a mixed metal oxide catalyst).
-
3-Methyl-4-phenoxytoluene is vaporized and mixed with a stream of air or oxygen-enriched air.
-
The gaseous mixture is passed through the heated catalyst bed at a controlled temperature (e.g., 350-450 °C) and flow rate.
-
The product stream is cooled to condense the organic components.
-
The condensed liquid is then subjected to purification, typically by fractional distillation, to isolate 3-Methyl-4-phenoxybenzaldehyde.
Route 3: Side-Chain Halogenation and Sommelet Reaction
This two-step sequence provides an alternative to direct oxidation.[8] The first step involves the free-radical halogenation of the methyl group of 3-methyl-4-phenoxytoluene, followed by the Sommelet reaction to convert the resulting benzyl halide to the aldehyde.[9][10][11]
Mechanistic Overview
Side-Chain Halogenation: This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide).[12][13] The initiator generates radicals that abstract a hydrogen atom from the methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with a halogen (e.g., Br₂ or Cl₂) to form the benzyl halide and a halogen radical, which propagates the chain.
Sommelet Reaction: The benzyl halide reacts with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt.[8][10] Upon heating in the presence of water, this salt hydrolyzes to form the aldehyde. The mechanism is thought to involve the transfer of a hydride from a methylene group of the hexamine to the benzylic carbon.
Caption: Key steps in the Vilsmeier-Haack formylation.
Experimental Protocol (Vilsmeier-Haack, General Procedure)
-
In a flask cooled in an ice bath, phosphorus oxychloride (1.5 eq.) is added dropwise to N,N-dimethylformamide (DMF) (3 eq.) with stirring.
-
The mixture is stirred at room temperature for 30 minutes to form the Vilsmeier reagent.
-
A solution of 3-methyl-4-phenoxytoluene (1 eq.) in DMF is added dropwise to the Vilsmeier reagent.
-
The reaction mixture is heated to 60-80 °C for several hours.
-
After cooling, the reaction is quenched by pouring it onto crushed ice and neutralizing with a base (e.g., sodium acetate or sodium hydroxide solution).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography or recrystallization.
Conclusion and Recommendations
The choice of the optimal synthetic route for 3-Methyl-4-phenoxybenzaldehyde is contingent upon several factors, including the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory.
-
For small-scale laboratory synthesis where flexibility and the use of readily available starting materials are key, the Ullmann condensation offers a reliable, albeit sometimes harsh, method. The use of an acetal protecting group is recommended to maximize yields.
-
For larger-scale and industrial applications , the catalytic oxidation of 3-methyl-4-phenoxytoluene presents a more direct and potentially more cost-effective and environmentally friendly route, provided that a selective and robust catalyst system is employed to minimize over-oxidation.
-
The side-chain halogenation followed by the Sommelet reaction is a viable two-step alternative, particularly if direct oxidation proves problematic. However, the use of halogenating agents and the multi-step nature of the process may be less desirable for large-scale production.
-
Direct formylation via the Vilsmeier-Haack reaction is an elegant and efficient method for introducing the aldehyde group in a single step, making it an attractive option for both laboratory and larger-scale synthesis, provided that the regioselectivity is favorable.
Ultimately, the ideal synthetic strategy will be determined by a careful evaluation of these factors in the context of the specific research or development goals. It is recommended that small-scale trials of the most promising routes be conducted to optimize reaction conditions and assess the feasibility for the intended application.
References
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- US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents.
-
Chemistry Ullmann Reaction - sathee jee. Available at: [Link]
- US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents.
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Synthesis of m-Phenoxybenzaldehyde Starting from Chlorobenzene - PDF Free Download. Available at: [Link]
- CN111689841A - Preparation method of m-phenoxy benzaldehyde - Google Patents.
- CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde - Google Patents.
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Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap. Available at: [Link]
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Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
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Catalytic Gas Phase Oxidation of Methanol to Formaldehyde - ResearchGate. Available at: [Link]
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Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials | ACS Omega - ACS Publications. Available at: [Link]
-
Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. - ResearchGate. Available at: [Link]
-
Improved process for side-chain bromination of alkyl-benzenes - Patent 1705168 - EPO. Available at: [Link]
-
Sommelet Reaction - YouTube. Available at: [Link]
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-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
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-
Sustainable Highly Selective Toluene Oxidation to Benzaldehyde - MDPI. Available at: [Link]
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Sommelet Reaction. Available at: [Link]
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Sustainable Highly Selective Toluene Oxidation to Benzaldehyde - I.R.I.S. Available at: [Link]
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Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - MDPI. Available at: [Link]
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A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis - CECRI, Karaikudi. Available at: [Link]
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Catalytic Vapour Phase Oxidation of Methanol to Formaldehyde using MnO2-MoO3 and V2O5 Catalysts - International Journal of Engineering Research & Technology. Available at: [Link]
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The Sommelet Reaction - Organic Reactions. Available at: [Link]
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Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME - ChemRxiv. Available at: [Link]
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Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method. Available at: [Link]
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Ullmann Amination of Bromobenzene with 30% Aqueous Methylamine Solution... | Download Table - ResearchGate. Available at: [Link]
-
(PDF) The Mechanism of the Modified Ullmann Reaction - ResearchGate. Available at: [Link]
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Highly Selective Oxidation of Toluene to Benzaldehyde in Alkaline Systems - ResearchGate. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
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-
Vapor-Phase Catalytic Oxidation of Organic Compounds: Toluene - ResearchGate. Available at: [Link]
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SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM - TSI Journals. Available at: [Link]
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-
Sort Communication J. Synth. Chem. Sommelet Reaction: A Novel Metal-Free Strategy in the Synthesis of Pyrimidine N-Oxides Compou - Journal of Synthetic Chemistry. Available at: [Link]
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Vilsmeier-Haack Reagents. Novel Electrophiles for the One-Step Formylation of O -Silylated Ethers to O -Formates - ResearchGate. Available at: [Link]
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3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem. Available at: [Link]
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Technical Comparison Guide: Electronic & Steric Modulation in 3-Methyl-4-phenoxybenzaldehyde
Executive Summary
This guide analyzes the structural and electronic deviations introduced by the methyl group in 3-Methyl-4-phenoxybenzaldehyde (MPB) compared to its non-methylated parent, 4-Phenoxybenzaldehyde (PB) .
While often viewed merely as a lipophilic handle, the C3-methyl group exerts a dual influence:
-
Electronic: A subtle inductive donation (+I) that modulates carbonyl electrophilicity.
-
Steric (The Ortho Effect): A critical conformational lock that restricts the rotational freedom of the C4-phenoxy ether linkage, altering metabolic stability and resonance conjugation.
This guide provides a theoretical framework and experimental protocols to quantify these effects, aiding in the rational design of pyrethroid intermediates and drug scaffolds.
Theoretical Framework: Electronic vs. Steric Vectors
To understand the performance differences, we must decouple the electronic vectors acting on the benzaldehyde core.
Hammett Substituent Analysis
The reactivity of the aldehyde carbonyl is dictated by the electron density at the carbonyl carbon. We compare the substituents based on Hammett Constants (
| Position | Substituent | Effect Type | Hammett Constant ( | Impact on Carbonyl |
| Meta (3) | Methyl ( | Inductive Donor (+I) | Slight Deactivation (lowers electrophilicity) | |
| Para (4) | Phenoxy ( | Resonance Donor (+M) | Strong Deactivation |
The Conflict: In the parent PB , the phenoxy group is a strong donor, stabilizing the carbonyl. In MPB , the methyl group adds a weak donor effect (+I). However, the steric bulk of the methyl group forces the phenoxy ring out of planarity with the central benzene ring. This Steric Inhibition of Resonance reduces the effective +M donation of the oxygen, potentially making the MPB carbonyl more reactive than predicted by simple additivity.
Visualization of Electronic Vectors
Figure 1: Vector map illustrating the competition between inductive donation and steric inhibition of resonance. The methyl group physically forces the phenoxy ether to twist, reducing its ability to donate electrons to the carbonyl.
Comparative Performance Data
The following data contrasts the physicochemical and reactivity profiles of MPB against the standard PB.
Predicted NMR & Reactivity Metrics
| Metric | 4-Phenoxybenzaldehyde (PB) | 3-Methyl-4-phenoxybenzaldehyde (MPB) | Interpretation |
| ~190.5 ppm | ~191.2 ppm | MPB is slightly more downfield (deshielded) due to reduced O-conjugation (steric twist). | |
| Carbonyl Electrophilicity | Moderate | Moderate-High | The "Ortho Effect" makes MPB slightly more susceptible to nucleophilic attack than PB. |
| Ether Stability | Vulnerable | Protected | The methyl group sterically shields the ether oxygen from metabolic dealkylation. |
| LogP (Lipophilicity) | ~4.1 | ~4.6 | Methyl addition increases lipophilicity, improving membrane permeability. |
Metabolic Stability (Ether Cleavage)
In drug development, the phenoxy ether linkage is a common site for metabolic cleavage (O-dealkylation) by Cytochrome P450 enzymes.
-
PB: The ether oxygen is accessible.
-
MPB: The ortho-methyl group creates a "steric fence," significantly slowing down enzymatic access to the ether oxygen. This is a primary reason for selecting MPB in pyrethroid design (e.g., Etofenprox analogs).
Experimental Validation Protocols
Protocol: Competitive Borohydride Reduction
Objective: Determine the Relative Rate Factor (
Materials:
-
Substrate A: 3-Methyl-4-phenoxybenzaldehyde (1.0 mmol)
-
Substrate B: 4-Phenoxybenzaldehyde (1.0 mmol)
-
Reagent: Sodium Borohydride (
) (0.5 mmol - Limiting Reagent) -
Solvent: Methanol (
) at -
Analysis: GC-FID or
NMR
Workflow Diagram:
Figure 2: Competitive kinetic workflow. By limiting the reducing agent, the more electrophilic aldehyde will be consumed preferentially, revealing the electronic influence of the methyl group.
Data Analysis:
Calculate relative rate (
-
Hypothesis: If
, the steric inhibition of resonance (deshielding) dominates the inductive effect. If , the inductive donation (+I) of the methyl group dominates.
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
-
NMR Chemical Shifts in Benzaldehydes
-
Kozerski, L., & Kamieńska-Trela, K. (2025).
C NMR chemical shifts of carbonyl groups in substituted benzaldehydes. ResearchGate.[2]
-
-
Synthesis & Industrial Application (Pyrethroids)
-
U.S. Patent 4,108,904. (1978). Process for the preparation of m-phenoxybenzaldehyde. American Cyanamid Co.[3]
-
-
Steric Inhibition of Resonance
-
Brown, H. C., & Okamoto, Y. (1958). Electrophilic Substituent Constants. Journal of the American Chemical Society, 80(19), 4979–4987.
-
Sources
Safety Operating Guide
3-Methyl-4-phenoxybenzaldehyde proper disposal procedures
Executive Summary & Core Directive
Effective disposal of 3-Methyl-4-phenoxybenzaldehyde (CAS: 191284-77-2) requires strict adherence to organic aldehyde management protocols.[1] As a substituted benzaldehyde, this compound presents specific risks regarding oxidation sensitivity and potential aquatic toxicity.[1]
The Golden Rule of Disposal: Never dispose of this compound down the drain. The presence of the phenoxy ether linkage combined with the aldehyde group necessitates high-temperature incineration to ensure complete mineralization and prevent environmental bioaccumulation.[1]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity and associated hazards.[1] This data dictates the packaging and segregation requirements.[1]
| Property | Data | Operational Implication |
| Chemical Name | 3-Methyl-4-phenoxybenzaldehyde | Labeling requirement |
| CAS Number | 191284-77-2 | Regulatory tracking ID |
| Molecular Formula | C₁₄H₁₂O₂ | Organic waste stream classification |
| Physical State | Liquid (typically) / Low-melting solid | Leak-proof containment required |
| Reactivity | Oxidation-prone (Aldehyde) | DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) |
| Signal Word | WARNING | Standard PPE (Gloves, Goggles, Lab Coat) mandatory |
Key Hazard Considerations:
-
Oxidation Potential: Aldehydes can slowly oxidize to carboxylic acids (3-methyl-4-phenoxybenzoic acid) upon air exposure.[1] While not explosive, this reaction can pressurize sealed containers over long periods.[1]
-
Aquatic Toxicity: Phenoxy-substituted aromatics are often toxic to aquatic life.[1] Prevention of release into water systems is critical.[1]
Pre-Disposal Handling & Segregation
Proper segregation is the primary defense against unplanned chemical reactions in waste drums.[1]
Segregation Protocol
-
Compatible Streams: Non-halogenated organic solvents (Acetone, Methanol, Toluene), other non-reactive aldehydes.[1]
-
INCOMPATIBLE Streams (Strict Isolation):
Packaging Requirements
-
Primary Container: Glass or High-Density Polyethylene (HDPE).[1]
-
Headspace: Leave at least 10% headspace to accommodate potential thermal expansion or slow oxidation off-gassing.[1]
-
Labeling: Must include full chemical name, CAS #, and the hazard tag "Organic Waste - Toxic/Irritant."[1]
Detailed Disposal Procedures
Select the appropriate workflow based on the state of the waste.[1]
Scenario A: Pure Chemical or Concentrated Stock
-
Method: High-Temperature Incineration.[1]
-
Protocol:
-
Transfer the liquid into a dedicated "Non-Halogenated Organic" waste container.[1]
-
If the material has solidified (old stock), dissolve in a minimal amount of acetone or ethyl acetate to facilitate transfer, or dispose of the solid container directly if the waste facility accepts solids.[1]
-
Seal cap tightly but do not over-torque.[1]
-
Tag for Incineration .[1]
-
Scenario B: Reaction Mixtures (Dilute)
-
Method: Solvent Waste Stream.[1]
-
Protocol:
Scenario C: Contaminated Solids (Gloves, Wipes, Silica Gel)[1]
-
Method: Hazardous Solid Waste (Incineration).[1]
-
Protocol:
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for disposing of 3-Methyl-4-phenoxybenzaldehyde to ensure compliance and safety.
Caption: Operational decision tree for segregating and disposing of 3-Methyl-4-phenoxybenzaldehyde based on waste state and purity.
Emergency Procedures: Spills
In the event of a spill during transfer to waste containers:
-
Evacuate & Ventilate: Remove ignition sources. Aldehydes are combustible.[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1]
-
Containment: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels for large spills (surface area increase promotes evaporation/flammability).[1]
-
Cleanup: Scoop absorbed material into a hazardous solid waste container.
-
Decontamination: Wash the surface with a mild soap solution.[1] Do not use bleach (oxidizer incompatibility).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38284, 3-Phenoxybenzaldehyde (Structural Analog).[1] Retrieved from [Link][1]
-
Lead Sciences (2025). Chemical Data for 3-Methyl-4-phenoxybenzaldehyde (CAS 191284-77-2).[1][2][3][4][5] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Section 8.C, Disposal of Organic Chemicals.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] (Identification and Listing of Hazardous Waste).[1] Retrieved from [Link][1]
Sources
- 1. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. King-Pharm Co., Ltd. [king-pharm.com]
- 3. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç ç©¶éçºã»åè¨è£½é : ãã³ãã§ã¹ã¿ã¼ãªã¼ã¬ãã¯ã¹ Manchester Organics 製åãªã¹ã 1ï½283 (48/283) [toyo-asia.co.jp]
- 4. CAS [chemicalbook.com]
- 5. 3-methyl-4-phenoxybenzaldehyde, CasNo.191284-77-2 Changzhou Ansciep Chemical Co.,Ltd. China (Mainland) [ansciepchem.lookchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
